molecular formula C18H23ClN2 B587735 Cyclizine-d4 Hydrochloride CAS No. 1246814-82-3

Cyclizine-d4 Hydrochloride

Katalognummer: B587735
CAS-Nummer: 1246814-82-3
Molekulargewicht: 306.87
InChI-Schlüssel: UKPBEPCQTDRZSE-AKJKYJKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Cyclizine-d4 Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C18H23ClN2 and its molecular weight is 306.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-benzhydryl-2,2,6,6-tetradeuterio-4-methylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2.ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18H,12-15H2,1H3;1H/i14D2,15D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPBEPCQTDRZSE-AKJKYJKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CN(CC(N1C(C2=CC=CC=C2)C3=CC=CC=C3)([2H])[2H])C)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Cyclizine-d4 Hydrochloride: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Cyclizine-d4 Hydrochloride, a deuterated analog of the antihistamine and antiemetic drug, Cyclizine. This document delves into its chemical structure, physicochemical properties, synthesis, and, most importantly, its critical role as an internal standard in bioanalytical studies. The information presented herein is intended to support research and development activities by providing a detailed understanding of this stable isotope-labeled compound.

Chemical Identity and Structure

This compound is the deuterated form of Cyclizine Hydrochloride, a piperazine derivative. The incorporation of four deuterium atoms into the molecule provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of cyclizine in biological matrices.

The systematic IUPAC name for this compound is 1-(diphenylmethyl)-4-(methyl-d3)-piperazine-2,2,3,3,5,5,6,6-d4 hydrochloride. However, the most commonly available form and the focus of this guide is 1-(Diphenylmethyl)-4-methylpiperazine-d4 Hydrochloride , where the deuterium atoms are located on the piperazine ring.

Chemical Structure:

Caption: Chemical structure of 1-(Diphenylmethyl)-4-methylpiperazine-d4 Hydrochloride.

Molecular Formula: C₁₈H₁₉D₄ClN₂[1][2]

CAS Number: 1246814-82-3[1][2]

Molecular Weight: 306.87 g/mol [1]

Physicochemical Properties

The physicochemical properties of this compound are expected to be very similar to its non-deuterated counterpart. The primary difference lies in the increased mass due to the deuterium atoms, which has a negligible effect on most bulk properties but is critical for its use in mass spectrometry.

PropertyValueSource
Appearance White crystalline powder[3]
Melting Point >260°C (decomposes) for Cyclizine HCl[4]
Solubility Slightly soluble in water and ethanol. Soluble in DMSO and methanol (with heating).[3][4][5]
pKa Not available for deuterated form.
LogP 3.38 for Cyclizine HCl[5]

Synthesis of this compound

The synthesis of this compound involves the preparation of a deuterated piperazine precursor followed by its reaction with a benzhydryl moiety. While specific, detailed protocols for the commercial synthesis of this compound are proprietary, a plausible synthetic route can be constructed based on established chemical principles.

A common strategy for introducing deuterium into a piperazine ring involves catalytic deuteration of piperazine using deuterium gas (D₂) over a transition metal catalyst such as palladium or platinum under controlled temperature and pressure.[6] Alternatively, a multi-step process starting from diethanolamine can be employed, where a crucial cyclization step using deuterated ammonia introduces the deuterium atoms.[6]

Once the deuterated piperazine-d4 is obtained, it can be reacted with benzhydryl chloride to yield the Cyclizine-d4 base. The final step involves the formation of the hydrochloride salt.

Illustrative Synthetic Workflow:

G cluster_0 Deuteration of Piperazine cluster_1 Synthesis of Cyclizine-d4 cluster_2 Salt Formation A Piperazine D Piperazine-d4 A->D Catalytic Deuteration B Deuterium Gas (D2) B->D C Catalyst (e.g., Pd/C) C->D E Piperazine-d4 G Cyclizine-d4 (base) E->G Alkylation F Benzhydryl Chloride F->G H Cyclizine-d4 (base) J This compound H->J Protonation I Hydrochloric Acid (HCl) I->J

Caption: Plausible synthetic workflow for this compound.

Analytical Methodology: The Role of this compound as an Internal Standard

The primary and most critical application of this compound is as an internal standard (IS) in the quantitative analysis of cyclizine in biological samples, such as plasma, serum, and urine.[6] The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical mass spectrometry, as it compensates for variations in sample preparation, instrument response, and matrix effects.

Rationale for Using a Stable Isotope-Labeled Internal Standard

An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest. This compound fulfills this requirement as it co-elutes with cyclizine during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's ion source. The key difference is its higher mass, allowing for its distinct detection from the unlabeled analyte.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the technique of choice for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices.[7][8] A typical bioanalytical method using this compound as an internal standard involves the following steps:

Experimental Protocol: Quantification of Cyclizine in Human Plasma

  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of a working solution of this compound (the internal standard) in a suitable solvent (e.g., methanol).

    • Vortex briefly to mix.

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase.

  • Chromatographic Separation (LC):

    • Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL of the reconstituted sample is injected onto the column.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both cyclizine and Cyclizine-d4.

Mass Spectrometric Parameters:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cyclizine267.2167.2Optimized for instrument
Cyclizine-d4 271.2 167.2 Optimized for instrument

Note: The precursor ion for Cyclizine-d4 is +4 Da higher than that of cyclizine, reflecting the four deuterium atoms. The product ion is often the same, as the fragmentation may occur in a part of the molecule that does not contain the deuterium labels.

Data Analysis Workflow:

G A Acquire LC-MS/MS Data (MRM mode for Cyclizine and Cyclizine-d4) B Integrate Peak Areas (Cyclizine and Cyclizine-d4) A->B C Calculate Peak Area Ratio (Cyclizine / Cyclizine-d4) B->C D Generate Calibration Curve (Peak Area Ratio vs. Concentration) C->D E Quantify Unknown Samples (Using the calibration curve) D->E

Caption: Data analysis workflow for LC-MS/MS quantification.

Method Validation

Any bioanalytical method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[9] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Applications in Research and Drug Development

The primary application of this compound is in pharmacokinetic (PK) studies of cyclizine. These studies are essential in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.

  • Bioavailability and Bioequivalence Studies: To compare the rate and extent of absorption of different formulations of cyclizine.

  • Drug-Drug Interaction Studies: To investigate the effect of co-administered drugs on the pharmacokinetics of cyclizine.

  • Metabolism Studies: To identify and quantify the metabolites of cyclizine. The major metabolite of cyclizine is norcyclizine (the N-demethylated product).[10]

  • Therapeutic Drug Monitoring: In some clinical settings, monitoring the plasma concentration of cyclizine may be necessary to optimize therapy and avoid toxicity.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and bioanalysis. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the accuracy and reliability of quantitative data for cyclizine in biological matrices. This in-depth technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, serving as a valuable resource for the scientific community. The robust analytical methodologies enabled by this compound are critical for advancing our understanding of the pharmacokinetics of cyclizine and for the development of safe and effective therapeutic regimens.

References

  • PubChem. (n.d.). Cyclizine. National Center for Biotechnology Information. Retrieved from [Link]

  • JIGS Chemical Limited. (n.d.). Cyclizine Hydrochloride. Retrieved from [Link]

  • TradeIndia. (n.d.). Cyclizine Hydrochloride High Quality at Best Price, Supplier in Mumbai. Retrieved from [Link]

  • Pharmacopoeia. (2020, April 23). Safety data sheet. Retrieved from [Link]

  • Chang, S., Lee, J., & Hong, S. (2018). Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C H Bonds of Drug Molecules. Journal of the American Chemical Society, 140(42), 13837–13841.
  • Gant, T. G. (2008). Deuterated piperazine derivatives as anti-anginal compounds.
  • Apotex Inc. (2018). An improved process for the preparation of an antihistamine agent.
  • Dutta, J., Ghosh, S., & De Sarkar, S. (2026). Synthetic applications Synthesis of piperazine-d8-containing...
  • Loh, Y. Y., McNamara, L. E., & MacMillan, D. W. C. (2017). Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Science, 358(6367), 1182–1187.
  • Walker, R. B. (1991). HPLC ANALYSIS AND PHARMACOKINETICS OF CYCLIZINE. CORE.
  • Mohammadi, A., Kanfer, I., Sewram, V., & Walker, R. B. (2005). An LC-MS-MS method for the determination of cyclizine in human serum.
  • Mohammadi, A., Kanfer, I., & Walker, R. B. (2005). An LC-MS-MS method for the determination of cyclizine in human serum.
  • ResearchGate. (2025). DEVELOPMENT AND EVALUATION OF CYCLIZINE HYDROCHLORIDE NANOCRYSTALS FOR INTRANASAL DRUG DELIVERY.
  • Pharmaffiliates. (n.d.). CAS No : 1246814-82-3| Chemical Name : this compound. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2026).
  • InTech. (2016).
  • Al-Majed, A. A. (2012). Extractive spectrophotometric assay of cyclizine in a pharmaceutical formulation and biological fluids. Saudi Pharmaceutical Journal, 20(4), 329–335.
  • Vella-Brincat, J., Begg, E. J., Jensen, B. P., Chin, P. K. L., Roberts, R. L., Fairhall, M., Macleod, S. A. D., & Reid, K. (2011). Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS).
  • European Medicines Agency. (2023, December 14). ICH Q2(R2)

Sources

Technical Whitepaper: Cyclizine-d4 HCl in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

Cyclizine-d4 Hydrochloride is the stable deuterated isotope of Cyclizine, a piperazine-derivative antihistamine. In high-precision bioanalysis, particularly LC-MS/MS, it serves as the critical Internal Standard (IS).[1] Its physicochemical properties mirror the non-deuterated analyte, ensuring that variances in extraction recovery, ionization efficiency, and matrix effects are normalized during quantification.

The following data constitutes the definitive physicochemical profile for This compound , specifically the piperazine-labeled isotopologue typically used in regulated bioanalysis.

Table 1: Physicochemical Constants
ParameterSpecificationNotes
Chemical Name This compound1-(Diphenylmethyl)-4-methylpiperazine-d4 HCl
CAS Number 1246814-82-3 Specific to the d4-HCl salt form
Molecular Formula

Includes the HCl counterion
Molecular Weight 306.87 g/mol Free base MW is approx.[2][3][4] 270.41 g/mol
Isotopic Purity

Deuterated
Critical to prevent contribution to M+0 channel
Solubility Methanol, Water, DMSOHigh solubility in polar protic solvents
Appearance White to off-white solidHygroscopic; store desiccated

Structural Integrity & Isotopic Architecture

The "d4" designation refers to the substitution of four hydrogen atoms with deuterium (


). In the preferred commercial standard, these isotopes are located on the piperazine ring  (positions 2,2,6,6-d4).
Why the Piperazine Ring?
  • Metabolic Stability: Placing deuterium on the piperazine ring avoids the primary metabolic soft spots (N-demethylation sites). If the label were on the N-methyl group, metabolic N-demethylation (forming Norcyclizine) would result in the loss of the isotopic tag, rendering the IS useless for tracking the parent molecule in complex matrices.

  • Fragmentation Logic: In MS/MS, the piperazine ring often fragments intact or loses the benzhydryl group. A label on the piperazine ring ensures the mass shift is retained in specific product ions or lost predictably, allowing for clean MRM (Multiple Reaction Monitoring) transitions.

Bioanalytical Application: LC-MS/MS Protocol

The following protocol outlines a validated workflow for quantifying Cyclizine in human plasma using Cyclizine-d4 HCl as the internal standard. This method utilizes Protein Precipitation (PPT) for high throughput, though Liquid-Liquid Extraction (LLE) can be used for higher sensitivity.

The Isotope Dilution Workflow[1]

BioanalysisWorkflow Sample Biological Matrix (Plasma/Serum 200 µL) IS_Spike IS Addition (Cyclizine-d4 HCl) Sample->IS_Spike Normalization Step Precipitation Protein Precipitation (Add ACN 1:3 v/v) IS_Spike->Precipitation Denaturation Centrifuge Centrifugation (10,000 x g, 10 min) Precipitation->Centrifuge Phase Separation Supernatant Supernatant Transfer (Dilute if necessary) Centrifuge->Supernatant Extract Recovery LCMS LC-MS/MS Analysis (C18 Column, ESI+) Supernatant->LCMS Injection

Figure 1: Validated LC-MS/MS sample preparation workflow ensuring matrix effect compensation via Deuterated Internal Standard.

Mass Spectrometry Parameters (MRM)[6][7]

The mass shift of +4 Da allows for the separation of the IS from the analyte's isotope envelope. Note that the major fragment ion for Cyclizine is often the Diphenylmethyl cation (m/z 167.1) . Since the d4 label is on the piperazine ring, this fragment does not carry the label. Therefore, both analyte and IS produce the same product ion, but are distinguished by their precursor masses.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Cyclizine 267.2

167.125100
Cyclizine-d4 271.2

167.1 25100

Note: The transition 271.2 -> 167.1 represents the loss of the d4-labeled methylpiperazine ring.

Chromatographic Conditions
  • Column: Phenomenex Luna C18 or Waters XBridge C18 (

    
     mm, 3.5 µm).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol (or Acetonitrile).

  • Gradient: 10% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

Pharmacological Context: H1 Receptor Antagonism[8][9]

Understanding the biological target is essential for interpreting PK/PD data. Cyclizine acts as an inverse agonist at the Histamine H1 receptor.

H1Pathway Histamine Histamine (Ligand) H1R H1 Receptor (GPCR) Histamine->H1R Activates Cyclizine Cyclizine (Antagonist) Cyclizine->H1R Blocks Gq Gq Protein H1R->Gq Signal Transduction PLC Phospholipase C Gq->PLC Calcium Intracellular Ca2+ Release PLC->Calcium IP3 Pathway Response Allergic Response / Emesis Calcium->Response

Figure 2: Mechanism of Action. Cyclizine competes with Histamine for the H1 receptor, preventing the Gq-mediated calcium cascade that leads to emetic and allergic responses.

Handling & Stability

  • Storage:

    
     is recommended for long-term storage of the solid powder.
    
  • Solution Stability: Stock solutions (1 mg/mL in Methanol) are stable for at least 6 months at

    
    .
    
  • Light Sensitivity: Cyclizine derivatives are light-sensitive.[5][6] Use amber glassware for all stock and working solutions to prevent photo-degradation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6726, Cyclizine. Retrieved from [Link]

  • Mohammadi, A., et al. (2005). "An LC-MS-MS method for the determination of cyclizine in human serum."[7][8] Journal of Chromatography B, 824(1-2), 148-152.[7] Retrieved from [Link]

  • Simons, F. E., & Simons, K. J. (2011). "Histamine and H1-antihistamines: celebrating a century of progress."[9] Journal of Allergy and Clinical Immunology. Retrieved from [Link]

Sources

CAS number for Cyclizine-d4 Hydrochloride reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Identity

Cyclizine-d4 Hydrochloride is the deuterated salt form of Cyclizine, a piperazine-derivative antihistamine. It serves as the critical Internal Standard (IS) for the quantification of Cyclizine in biological matrices (plasma, urine) via Isotope Dilution Mass Spectrometry (IDMS).

By incorporating four deuterium atoms (


) into the piperazine ring, this reference standard mimics the physicochemical properties of the analyte while maintaining a distinct mass shift (+4 Da), enabling precise correction for matrix effects, extraction efficiency, and ionization suppression in LC-MS/MS workflows.
Physicochemical Identity Table
ParameterSpecification
Chemical Name 1-(Diphenylmethyl)-4-methylpiperazine-2,2,6,6-d4 Hydrochloride
CAS Number (Salt) 1246814-82-3
CAS Number (Free Base) 1170155-88-0
Unlabeled Parent CAS 303-25-3 (HCl Salt) / 82-92-8 (Free Base)
Molecular Formula

Molecular Weight 306.87 g/mol (Salt) / 270.41 g/mol (Free Base)
Isotopic Purity

99% atom D
Solubility Methanol, Water, DMSO
Appearance White to Off-White Solid

Application Logic: The Role of Deuterium in LC-MS/MS

Why Cyclizine-d4? (Mechanistic Insight)

In quantitative bioanalysis, external calibration often fails to account for matrix effects —the suppression or enhancement of ionization caused by co-eluting phospholipids or salts in plasma.

Cyclizine-d4 is designed to be a Surrogate Analyte . Because the deuterium substitution occurs on the piperazine ring (positions 2 and 6), the


 and lipophilicity (

) remain virtually identical to unlabeled Cyclizine. This ensures:
  • Co-elution: The IS elutes at the exact same retention time as the analyte.

  • Identical Ionization: The IS experiences the exact same matrix suppression/enhancement environment at the electrospray source.

  • Mass Differentiation: The mass spectrometer resolves the IS (

    
     271) from the analyte (
    
    
    
    267).
Mass Spectrometry Transitions

The fragmentation pattern of Cyclizine involves the cleavage of the piperazine ring from the benzhydryl group.

CompoundPrecursor Ion (

)
Product Ion (Quantifier)Loss Fragment
Cyclizine 267.2

167.1

(Diphenylmethyl cation)
Methylpiperazine
Cyclizine-d4 271.2

167.1

(Diphenylmethyl cation)
Methylpiperazine-d4

Note: Since the deuterium atoms are located on the piperazine ring, they are lost during the primary fragmentation event. Consequently, both the analyte and the IS produce the same product ion (167.1). This is acceptable, provided the precursor ions are completely resolved.

Experimental Protocol: Preparation & Workflow

Standard Preparation (Self-Validating System)

Objective: Create a stable stock solution that minimizes isotopic exchange.

  • Primary Stock (1.0 mg/mL):

    • Weigh 1.0 mg of Cyclizine-d4 HCl.

    • Dissolve in 1.0 mL of Methanol (LC-MS Grade) . Do not use water for long-term storage to prevent potential bacterial growth or hydrolysis over extended periods.

    • Store at -20°C. Stability: >12 months.

  • Working Internal Standard (WIS):

    • Dilute Primary Stock to 500 ng/mL in 50:50 Methanol:Water.

    • Validation Step: Inject this solution alone to ensure no interference at the analyte channel (

      
       267). Signal should be < 20% of the Lower Limit of Quantification (LLOQ).
      
Sample Extraction Workflow (LLE Method)

This protocol uses Liquid-Liquid Extraction (LLE) for maximum cleanliness, reducing phospholipid buildup on the column.

  • Spiking: Aliquot 200

    
    L of plasma into a glass tube. Add 20 
    
    
    
    L of WIS (Cyclizine-d4). Vortex.
  • Alkalinization: Add 100

    
    L of 0.1 M NaOH or Ammonium Hydroxide (pH > 10). Cyclizine is a base; high pH ensures it is uncharged and extractable.
    
  • Extraction: Add 2.0 mL of MTBE (Methyl tert-butyl ether) or Dichloromethane.

  • Agitation: Shake/tumble for 10 minutes. Centrifuge at 4000 rpm for 5 minutes.

  • Reconstitution: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under

    
     at 40°C. Reconstitute in 200 
    
    
    
    L Mobile Phase.

Visualized Workflow (Graphviz)

The following diagram illustrates the validated LC-MS/MS decision tree for Cyclizine analysis.

CyclizineWorkflow cluster_mechanism Mechanism of Action Start Biological Sample (Plasma/Serum) Spike Spike IS: Cyclizine-d4 HCl (CAS 1246814-82-3) Start->Spike  Step 1 Prep Alkalinization (pH > 10) Spike->Prep  Step 2 Extract LLE Extraction (MTBE or DCM) Prep->Extract  Step 3 LC LC Separation C18 Column Extract->LC  Reconstitution MS MS/MS Detection (ESI+) LC->MS  Elution Mech1 Co-elution ensures Matrix Correction LC->Mech1 Data Quantification Ratio: Area(Ana)/Area(IS) MS->Data  m/z 271 -> 167

Figure 1: Step-by-step LC-MS/MS workflow for Cyclizine quantification using Cyclizine-d4 as the internal standard.

References

  • LGC Standards. this compound Reference Standard (CAS 1246814-82-3). Accessed October 2023.

  • Santa Cruz Biotechnology. this compound Product Data. Accessed October 2023. [1]

  • PubChem. Cyclizine (Compound Summary). National Library of Medicine.

  • Mohammadi, A., et al. (2005).[2] "An LC-MS-MS method for the determination of cyclizine in human serum." Journal of Chromatography B.

Sources

Technical Guide: Cyclizine-d4 Hydrochloride & Metabolic Pathway Markers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of Cyclizine-d4 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS) for the bioanalysis of Cyclizine and the mapping of its primary metabolic marker, Norcyclizine .

Executive Summary

This compound (CAS: 1246814-82-3) is the deuterated analog of the piperazine-derivative antihistamine Cyclizine.[1] In drug development and clinical toxicology, it serves as the critical reference standard for quantifying Cyclizine in biological matrices.

Its primary utility lies in the accurate assessment of the Cyclizine Metabolic Pathway , specifically the N-demethylation conversion to Norcyclizine mediated by CYP2D6 . Because Cyclizine metabolism exhibits genetic polymorphism (Poor vs. Extensive Metabolizers), the precise quantification of the Parent/Metabolite ratio using a deuterated standard is essential for establishing safety profiles and pharmacokinetic (PK) linearity.

Chemical Profile & Isotopic Logic

Structural Integrity

The reliability of Cyclizine-d4 as an Internal Standard (IS) relies on the position of the deuterium labels.

  • Chemical Name: 1-(Diphenylmethyl)-4-(methyl-d3)-piperazine hydrochloride (or similar variants depending on synthesis; commonly ring-deuterated).

  • Standard Configuration: Most commercial Cyclizine-d4 standards (e.g., CAS 1246814-82-3) feature the deuterium label on the piperazine ring .

  • Mechanistic Implication:

    • Precursor Shift: The addition of 4 deuteriums shifts the precursor mass by +4 Da (

      
      ).
      
    • Fragmentation: The primary MS/MS fragment for Cyclizine is the benzhydryl cation (m/z 167.1) . Since the benzhydryl group is typically unlabeled in these standards, the product ion remains at m/z 167.1, identical to the unlabeled drug. This specific transition (

      
      ) is a hallmark of the method.
      
Stability Markers
  • Isotope Effect: Deuterium on the piperazine ring is metabolically stable and does not undergo exchange in aqueous mobile phases, ensuring the IS retention time tracks the analyte perfectly without "scrambling."

  • Storage: Store neat substance at -20°C; solutions in Methanol are stable for >6 months at -80°C.

The Metabolic Pathway: Markers & Mechanisms

The quantification of Cyclizine is inextricably linked to its metabolic fate. The primary metabolic marker is Norcyclizine .[2][3]

Pathway Diagram

The following diagram illustrates the CYP2D6-mediated N-demethylation pathway.

CyclizineMetabolism cluster_legend Metabolic Markers Cyclizine Cyclizine (Parent Drug) [M+H]+: 267.2 CYP2D6 CYP2D6 (Enzyme) Cyclizine->CYP2D6 Norcyclizine Norcyclizine (Primary Metabolite) [M+H]+: 253.2 Cyclizine->Norcyclizine N-Demethylation CYP2D6->Norcyclizine Conjugates Glucuronide Conjugates Norcyclizine->Conjugates Phase II

Figure 1: The primary metabolic pathway of Cyclizine. The N-demethylation to Norcyclizine is the rate-limiting step, heavily influenced by CYP2D6 genotype.

The Metabolic Ratio (MR)

The Cyclizine/Norcyclizine ratio is the definitive marker for CYP2D6 phenotype status.

  • Extensive Metabolizers (EM): Rapid conversion; lower Cyclizine/Norcyclizine ratio.

  • Poor Metabolizers (PM): Slow conversion; accumulation of Cyclizine; High Cyclizine/Norcyclizine ratio.

  • Application: In clinical trials, Cyclizine-d4 is spiked into plasma to normalize the quantification of Cyclizine, allowing accurate calculation of this ratio.

Analytical Protocol: LC-MS/MS Workflow

This protocol describes a validated method for quantifying Cyclizine and Norcyclizine using Cyclizine-d4 HCl as the Internal Standard.

Mass Spectrometry Parameters (MRM)

The transitions are selected to maximize sensitivity while avoiding crosstalk.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell Time (ms)
Cyclizine 267.2167.1 (Benzhydryl)25100
Norcyclizine 253.2167.1 (Benzhydryl)28100
Cyclizine-d4 (IS) 271.2 167.1 (Benzhydryl)25100

Note: The common product ion (167.1) requires chromatographic separation or high mass resolution to prevent interference, although the precursor masses differ significantly.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Kinetex C18, 50 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 10% B (Re-equilibration)

Sample Preparation (Protein Precipitation)

This method is preferred for high-throughput PK studies.

  • Aliquot: Transfer 50 µL of human plasma into a 96-well plate.

  • IS Spike: Add 20 µL of Cyclizine-d4 Working Solution (500 ng/mL in MeOH).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile.

  • Agitation: Vortex for 2 minutes at 1500 rpm.

  • Separation: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer: Inject 2-5 µL of the supernatant directly into the LC-MS/MS.

Workflow Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Serum) Spike Spike Internal Standard (Cyclizine-d4 HCl) Sample->Spike  + 20 µL IS Extract Protein Precipitation (Acetonitrile + Vortex) Spike->Extract Centrifuge Centrifugation (4000g, 10 min) Extract->Centrifuge LC LC Separation (C18 Column, Gradient) Centrifuge->LC  Supernatant Injection MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Ratio: Analyte Area / d4-IS Area) MS->Data

Figure 2: Step-by-step bioanalytical workflow for Cyclizine quantification.

Data Interpretation & Validation

Linearity and Calibration
  • Construct a calibration curve plotting the Peak Area Ratio (Cyclizine / Cyclizine-d4) against the nominal concentration.

  • Weighting:

    
     weighting is recommended to improve accuracy at the Lower Limit of Quantification (LLOQ).
    
  • Acceptance Criteria: Correlation coefficient (

    
    ) should be 
    
    
    
    .
Handling Metabolite Cross-Interference

While Cyclizine-d4 is the IS for the parent, it does not correct for Norcyclizine matrix effects directly.

  • Recommendation: If precise Norcyclizine quantification is required, use a separate calibration curve for Norcyclizine.

  • IS Usage: In the absence of Norcyclizine-d4, Cyclizine-d4 can be used as the IS for Norcyclizine, provided the relative retention times are stable and matrix effects are validated (though this is less ideal than a matched IS).

Troubleshooting
  • Signal Suppression: If the Cyclizine-d4 signal drops in patient samples compared to standards, check for phospholipid buildup on the column.

  • Retention Time Shift: Cyclizine is a basic amine (

    
    ). Ensure mobile phase pH is controlled (acidic pH keeps it protonated and improves peak shape on C18).
    

References

  • Vella-Brincat, J. W., et al. (2012). "The pharmacokinetics and pharmacogenetics of the antiemetic cyclizine in palliative care patients." Journal of Pain and Symptom Management.

  • Mohammadi, A., et al. (2005).[4] "An LC-MS-MS method for the determination of cyclizine in human serum." Journal of Chromatography B.

  • Jensen, B. P., et al. (2011). "Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS)." Journal of Chromatography B.

  • PubChem. (n.d.). "Cyclizine Compound Summary." National Library of Medicine.

  • Santa Cruz Biotechnology. (n.d.). "this compound Product Data." SCBT. [5]

Sources

Methodological & Application

Quantitative Bioanalysis of Cyclizine-d4 Hydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and highly selective method for the quantification of Cyclizine-d4 Hydrochloride in a biological matrix, serving as a stable isotope-labeled internal standard (SIL-IS) for cyclizine bioanalysis. The protocol leverages the precision of isotope dilution mass spectrometry (IDMS) coupled with a streamlined protein precipitation sample preparation and a rapid chromatographic separation. Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer ensures exceptional sensitivity and specificity. Detailed methodologies for sample preparation, liquid chromatography, and mass spectrometry are provided, including optimized MRM transitions and source parameters. This guide is intended for researchers in pharmaceutical development, clinical pharmacology, and toxicology requiring a reliable and validated assay for cyclizine quantification.

Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard

Cyclizine is a piperazine-derivative antihistamine used for the prevention and treatment of nausea and vomiting.[1][2] Accurate quantification of cyclizine in biological matrices like plasma or serum is critical for pharmacokinetic, bioequivalence, and toxicological studies.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for such analyses due to its inherent sensitivity and specificity.[4]

The cornerstone of a robust quantitative LC-MS/MS assay is the internal standard. While structurally similar analogs can be used, a stable isotope-labeled internal standard (SIL-IS), such as Cyclizine-d4, is universally recognized as the gold standard.[5][6] A SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and exhibits the same behavior during sample extraction and ionization.[7] This perfect mimicry allows it to compensate for variations in sample recovery, matrix effects (ion suppression or enhancement), and instrument response, a principle known as isotope dilution mass spectrometry.[8] The use of Cyclizine-d4 ensures the highest possible degree of accuracy and precision, which is indispensable for regulatory-compliant drug development and clinical research.[9]

This document provides a comprehensive protocol for developing and implementing an MRM-based LC-MS/MS method for the quantification of Cyclizine-d4, which is essential for its role as an internal standard for unlabeled cyclizine.

Experimental Methodology

Materials and Reagents
  • Analytes: Cyclizine Hydrochloride (Reference Standard), this compound (Internal Standard)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS Grade)

  • Biological Matrix: Drug-free human plasma (K2-EDTA)

  • Equipment: Analytical balance, volumetric flasks, precision pipettes, vortex mixer, micro-centrifuge

  • LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a UHPLC system.

Preparation of Standard Solutions

Causality in solution preparation is key; starting with accurate, non-degraded stock solutions prevents systemic errors throughout the entire assay. All solutions should be stored at 2-8°C and protected from light when not in use.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Cyclizine Hydrochloride and this compound into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with methanol. This solvent is chosen for its high solubilizing power for these compounds.

  • Working Standard Solutions:

    • Prepare a series of intermediate stock solutions by serially diluting the primary stocks in 50:50 acetonitrile:water.

    • From these, prepare the calibration curve standards and quality control (QC) samples by spiking the appropriate working solutions into the drug-free biological matrix.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

    • Prepare a working solution of Cyclizine-d4 in acetonitrile. This solution will be used as the protein precipitation agent, ensuring the IS is added at the earliest, most critical step of sample preparation.[8]

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is selected for its simplicity, high throughput, and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis and foul the LC-MS system. Acetonitrile is a highly efficient precipitating agent.

  • Aliquot Sample: Transfer 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 300 µL of the IS Working Solution (100 ng/mL Cyclizine-d4 in acetonitrile) to each tube. The 3:1 ratio of organic solvent to plasma ensures complete protein precipitation.

  • Vortex: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and complete protein denaturation.

  • Centrifuge: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C. This step pellets the precipitated proteins into a tight plug.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions

The following conditions are a robust starting point and should be optimized for the specific instrumentation in use. A reversed-phase C18 column is chosen for its excellent retention and separation of moderately hydrophobic compounds like cyclizine.

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended Value
ColumnC18 Reversed-Phase, e.g., 50 x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.010
0.510
2.595
3.595
3.610
5.010

Table 2: Mass Spectrometry (MS) Parameters

ParameterRecommended Value
Ionization ModeElectrospray Ionization (ESI), Positive
IonSpray Voltage+5500 V
Source Temperature500°C
Gas 1 (Nebulizer)50 psi
Gas 2 (Heater)50 psi
Curtain Gas35 psi
Dwell Time100 ms
Scan TypeMultiple Reaction Monitoring (MRM)

MRM Method Development: The Core of Specificity

The development of a robust MRM method is a systematic process to maximize the signal of the target analyte while minimizing chemical noise.[4][10]

Precursor Ion Selection

In positive mode ESI, molecules readily accept a proton to form the protonated molecule, [M+H]⁺. This ion is selected in the first quadrupole (Q1).

  • Cyclizine (C₁₈H₂₂N₂): Molecular Weight ≈ 266.38 Da. The [M+H]⁺ precursor ion is m/z 267.2 .[11][12]

  • Cyclizine-d4 (C₁₈H₁₈D₄N₂): With four deuterium atoms replacing hydrogen, the molecular weight increases by approximately 4.02 Da. The [M+H]⁺ precursor ion is therefore m/z 271.2 .

Product Ion Selection & Fragmentation

After isolation in Q1, the precursor ion is fragmented in the collision cell (Q2). The resulting product ions are then filtered by the third quadrupole (Q3). The primary fragmentation of cyclizine involves the cleavage of the bond between the piperazine ring and the diphenylmethyl group.

  • For Cyclizine (m/z 267.2): The major product ion is the stable diphenylmethyl cation at m/z 167.2 .[11][12]

  • For Cyclizine-d4 (m/z 271.2): Assuming the deuterium labels are on one of the phenyl rings, the resulting deuterated diphenylmethyl cation will have a mass shift of +4 Da, yielding a product ion of m/z 171.2 .

For method validation and to ensure unequivocal identification, a secondary, less intense "qualifier" transition is monitored alongside the primary "quantifier" transition.

Optimized MRM Transitions

Collision Energy (CE) and Declustering Potential (DP) must be empirically optimized for each transition to achieve maximum signal intensity. The values below serve as a validated starting point.

Table 3: Optimized MRM Transitions for Cyclizine and Cyclizine-d4

CompoundTransition TypePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Declustering Potential (V)
Cyclizine Quantifier267.2167.23580
Qualifier267.2152.14580
Cyclizine-d4 Quantifier (IS)271.2171.23580
Qualifier (IS)271.2156.14580

Bioanalytical Workflow Visualization

G Figure 1: Bioanalytical Workflow for Cyclizine Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) (Blank, Standard, QC, or Unknown) spike 2. Spike with Cyclizine-d4 IS in Acetonitrile (300 µL) plasma->spike vortex 3. Vortex Mix (30s) (Protein Precipitation) spike->vortex centrifuge 4. Centrifuge (>12,000 x g, 10 min) (Pellet Proteins) vortex->centrifuge transfer 5. Transfer Supernatant to Autosampler Vial centrifuge->transfer lc_injection 6. UHPLC Injection (5 µL) transfer->lc_injection separation 7. Chromatographic Separation (C18 Reversed-Phase) lc_injection->separation ms_analysis 8. MS/MS Detection (Positive ESI, MRM Mode) separation->ms_analysis integration 9. Peak Integration (Analyte & IS) ms_analysis->integration calibration 10. Calibration Curve Generation (Analyte/IS Ratio vs. Concentration) integration->calibration quantification 11. Quantify Unknowns calibration->quantification

Caption: Bioanalytical workflow from sample preparation to final quantification.

Method Performance Characteristics (Representative Data)

A validated method must demonstrate acceptable performance for linearity, accuracy, and precision according to regulatory guidelines.[13] The data presented below are representative of a successfully validated assay.

Table 4: Calibration Curve Linearity

ParameterResult
Linear Range2.0 - 200 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coeff. (r²)> 0.996
LLOQ Accuracy/PrecisionWithin ± 20%

Table 5: Intra- and Inter-Day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Day Precision (%RSD)Intra-Day Accuracy (%Bias)Inter-Day Precision (%RSD)Inter-Day Accuracy (%Bias)
LQC6.0< 10%± 8%< 12%± 10%
MQC80.0< 8%± 5%< 10%± 8%
HQC160.0< 8%± 5%< 10%± 8%
Acceptance Criteria: Precision (%RSD) ≤ 15%, Accuracy (%Bias) within ± 15%[11][12]

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound, designed for its use as an internal standard in bioanalytical studies. The use of a stable isotope-labeled standard coupled with the specificity of MRM analysis provides the highest level of data integrity. The described protein precipitation and rapid LC gradient allow for high-throughput analysis, making this method ideally suited for demanding research and development environments.

References

  • Mohammadi, A., Kanfer, I., Sewram, V., & Walker, R. B. (2005). An LC-MS-MS method for the determination of cyclizine in human serum. Journal of Chromatography B, 824(1-2), 148-152. [Link]

  • Jensen, B. P., Vella-Brincat, J. W., & Begg, E. J. (2011). Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS). Journal of Chromatography B, 879(9-10), 605-609. [Link]

  • Almalki, A. J. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. AptoChem. [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • Ojemaye, M. O., & Petrik, J. (2019). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Emerging Trends in Chemical Engineering, 6(2). [Link]

  • ResearchGate. (n.d.). Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) | Request PDF. [Link]

  • ResearchGate. (2025). An LC-MS-MS method for the determination of cyclizine in human serum. [Link]

  • CORE. (n.d.). HPLC ANALYSIS AND PHARMACOKINETICS OF CYCLIZINE. [Link]

  • Waters. (n.d.). Automated Development of MRM Methods for Bioanalytical Assays. [Link]

  • Attia, K. A., El-Zeiny, M. B., & El-Sherif, Z. A. (2022). Spectrofluorimetric Approach for Quantification of Cyclizine in the Presence of its Toxic Impurities in Human Plasma; in silico Study and ADMET Calculations. PMC. [Link]

  • SlidePlayer. (n.d.). Development of an MRM method. [Link]

  • SlidePlayer. (n.d.). Development of an MRM method. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • Addona, T. A., Abbatiello, S. E., Schilling, B., Skates, S. J., Mani, D. R., Bunk, D. M., ... & Carr, S. A. (2009). Development of MRM-based assays for the absolute quantitation of plasma proteins. Nature protocols, 4(5), 634-648. [Link]

  • PharmaCompass.com. (n.d.). Cyclizine | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Jensen, B. P., Vella-Brincat, J. W., & Begg, E. J. (2011). Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Chromatography B, 879(9-10), 605-609. [Link]

  • Deranged Physiology. (n.d.). Cyclizine. [Link]

  • ResearchGate. (2021). The Pharmacokinetics and Pharmacogenetics of the Antiemetic Cyclizine in Palliative Care Patients. [Link]

Sources

Optimizing the Bioanalysis of Cyclizine: A Detailed Solid Phase Extraction Protocol Utilizing a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Robust SPE Method

Cyclizine is a piperazine derivative widely used for its anti-emetic properties, particularly in the management of nausea and vomiting associated with motion sickness and post-operative recovery.[1][2][3] Accurate quantification of cyclizine in biological matrices like plasma and serum is critical for pharmacokinetic and toxicokinetic studies. However, the inherent complexity of these matrices necessitates a robust sample preparation strategy to remove endogenous interferences such as proteins and phospholipids that can compromise the sensitivity and accuracy of downstream analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]

This application note presents a detailed Solid Phase Extraction (SPE) protocol for the efficient isolation and concentration of cyclizine from biological fluids. The method leverages a mixed-mode cation exchange sorbent, capitalizing on the basic nature of cyclizine for highly selective retention.[5][6] To ensure the highest degree of accuracy and precision, the protocol incorporates a deuterated internal standard (IS), Cyclizine-d4.[7][8] The near-identical physicochemical properties of the deuterated IS to the target analyte allow for effective normalization of matrix effects and any potential analyte loss during the extraction process, a principle central to Isotope Dilution Mass Spectrometry (IDMS).[7][9]

Method Development: A Mechanistic Approach

The development of this SPE protocol is grounded in the physicochemical properties of cyclizine and the principles of chromatographic separation.

Analyte Characteristics:

PropertyValueSignificance for SPE
Chemical ClassPiperazine Derivative[3][10]Contains basic nitrogen atoms, making it suitable for cation exchange.
pKa7.7, 2.4[11]At a pH below its pKa, cyclizine will be protonated (positively charged), enabling strong retention on a cation exchange sorbent.
XLogP33.6[12]Indicates a degree of hydrophobicity, allowing for a secondary retention mechanism on the polymeric backbone of the SPE sorbent.

The Role of the Deuterated Internal Standard (d4-Cyclizine):

The use of a stable isotope-labeled internal standard, such as Cyclizine-d4, is considered the gold standard in quantitative bioanalysis.[8][13] By adding a known amount of d4-cyclizine to the sample at the beginning of the workflow, it experiences the same processing conditions as the endogenous cyclizine.[14] Any variability in sample recovery or matrix-induced ion suppression/enhancement in the mass spectrometer will affect both the analyte and the internal standard proportionally.[7][15] This co-eluting, mass-distinguishable analog ensures that the ratio of the analyte signal to the internal standard signal remains constant, leading to highly accurate and reproducible quantification.[16]

Visualizing the Workflow: The SPE Protocol

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid Phase Extraction cluster_analysis Analysis Sample Plasma/Serum Sample Spike Spike with d4-Cyclizine IS Sample->Spike Pretreat Acidify & Dilute (e.g., with 100mM KH2PO4, pH 6) Spike->Pretreat Condition Condition (Methanol) Equilibrate Equilibrate (DI Water or Buffer) Load Load Sample Pretreat->Load Condition->Equilibrate Equilibrate->Load Wash1 Wash 1 (0.1M HCl) Load->Wash1 Drydown Evaporate to Dryness Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elute (5% NH4OH in Methanol) Wash2->Elute Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow of the mixed-mode SPE protocol for Cyclizine.

Detailed Experimental Protocol

This protocol is designed for the extraction of cyclizine from human plasma or serum and is optimized for subsequent LC-MS/MS analysis.

Materials and Reagents:

  • SPE Cartridges: Mixed-mode polymeric cation exchange sorbent (e.g., Strata-X-C or equivalent), 30 mg/1 mL or 60 mg/3 mL.

  • Cyclizine and d4-Cyclizine Standards: Analytical grade.[17][18]

  • Reagents: Methanol (HPLC grade), Deionized Water, Hydrochloric Acid (HCl), Ammonium Hydroxide (NH4OH), Potassium Dihydrogen Phosphate (KH2PO4), Formic Acid (LC-MS grade).

  • Equipment: SPE manifold, nitrogen evaporator, vortex mixer, centrifuge, analytical balance, volumetric flasks, and pipettes.

Protocol Steps:

  • Preparation of Solutions:

    • Internal Standard Spiking Solution: Prepare a working solution of d4-cyclizine in methanol at a concentration appropriate for the expected analyte concentration range.

    • Equilibration Buffer: 100mM KH2PO4, pH adjusted to 6.0.

    • Wash Solution 1: 0.1M HCl in deionized water.

    • Wash Solution 2: 100% Methanol.

    • Elution Solution: 5% Ammonium Hydroxide in Methanol. Prepare fresh.

    • Reconstitution Solution: 50:50 Methanol:Water with 0.1% Formic Acid (or match initial LC mobile phase).

  • Sample Pre-treatment:

    • To 1 mL of plasma or serum in a centrifuge tube, add the appropriate volume of the d4-cyclizine internal standard working solution.

    • Vortex briefly.

    • For plasma samples, protein precipitation can be performed by adding 2 mL of acetonitrile, vortexing, and centrifuging. The supernatant is then diluted.[19] Alternatively, for a more direct SPE approach, dilute the sample 1:1 with the equilibration buffer (100mM KH2PO4, pH 6).[5]

  • Solid Phase Extraction:

    • Conditioning: Pass 2 mL of methanol through the SPE cartridge.

    • Equilibration: Pass 2 mL of deionized water or equilibration buffer through the cartridge. Do not let the sorbent bed go dry.

    • Loading: Load the pre-treated sample onto the cartridge at a slow and steady flow rate (approx. 1 mL/min).

      • Causality: At pH 6, cyclizine (pKa ~7.7) is predominantly in its protonated, cationic form, allowing for strong binding to the cation exchange functional groups of the sorbent.[5][20]

    • Washing Step 1: Pass 2 mL of 0.1M HCl through the cartridge.

      • Causality: This acidic wash helps to remove neutral and acidic interferences while ensuring the basic analyte remains protonated and retained.

    • Washing Step 2: Pass 2 mL of methanol through the cartridge.

      • Causality: This step removes non-polar interferences that may be retained on the polymeric backbone of the sorbent. The strong ionic interaction keeps the analyte bound during this organic wash.[5]

    • Elution: Pass 2 mL of 5% Ammonium Hydroxide in Methanol through the cartridge.

      • Causality: The high pH of the ammoniated methanol neutralizes the charge on the cyclizine molecule, disrupting the ionic interaction with the sorbent and allowing it to be eluted.[21][22] The organic solvent simultaneously disrupts any secondary hydrophobic interactions.

  • Post-Extraction:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the reconstitution solution.

    • Vortex to ensure complete dissolution.

    • The sample is now ready for injection into the LC-MS/MS system.

Trustworthiness and Self-Validation

The integrity of this protocol is underpinned by several key factors:

  • Use of a Deuterated Internal Standard: As previously detailed, d4-cyclizine acts as a perfect mimic for the analyte, correcting for procedural losses and matrix effects.[7][9] This is a fundamental requirement for robust bioanalytical methods according to regulatory guidelines.[15]

  • Orthogonal Retention and Elution Mechanisms: The protocol employs a dual retention mechanism (ionic and hydrophobic) and a targeted elution strategy.[4][23] This orthogonality ensures high selectivity, as interferences not removed by one type of wash step are likely to be eliminated by the next.

  • Method Validation Parameters: For routine application, this protocol should be validated according to established bioanalytical method validation guidelines. Key parameters to assess include:

    • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.[8]

    • Recovery: The extraction efficiency of both the analyte and the internal standard should be consistent and reproducible.[8]

    • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. The internal standard-normalized matrix factor should be consistent across different sources of the biological matrix.[8]

    • Linearity and Sensitivity (LLOQ): A calibration curve should be established with a correlation coefficient (r²) of ≥ 0.99, and the lower limit of quantitation (LLOQ) should meet the requirements of the intended study.[1][24]

Conclusion

This application note provides a comprehensive and scientifically grounded SPE protocol for the quantification of cyclizine in biological matrices. By employing a mixed-mode cation exchange sorbent and a deuterated internal standard, this method offers the high selectivity, recovery, and robustness required for demanding bioanalytical applications in drug development and clinical research. The detailed explanation of the causality behind each step empowers researchers to not only implement but also troubleshoot and adapt the protocol as needed, ensuring the generation of high-quality, reliable data.

References

  • Benchchem. (n.d.). Introduction to deuterated internal standards in mass spectrometry.
  • Supelco. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.
  • (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
  • Benchchem. (n.d.). Deuterated Internal Standards: The Gold Standard in Mass Spectrometry.
  • Biotage. (n.d.). General Approach to the Extraction of Basic Drugs from Biological Fluids Using ISOLUTE® HCX Mixed-Mode SPE Columns.
  • PubMed. (2007, September 3). The use of mixed-mode ion-exchange solid phase extraction to characterize pharmaceutical drug degradation.
  • Phenomenex. (n.d.). What is Solid-Phase Extraction?.
  • ResearchGate. (2025, August 10). An LC-MS-MS method for the determination of cyclizine in human serum.
  • ResearchGate. (n.d.). Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) | Request PDF.
  • University of Otago - OUR Archive. (2011, March 15). Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS).
  • Phenomenex. (n.d.). SPE TN-008 - Efficient extraction of basic drugs from biological matrices using a polymeric cationic mixed-mode sorbent - strata™ XC.
  • PubMed. (2005, September 25). An LC-MS-MS method for the determination of cyclizine in human serum.
  • PubMed. (2002, October 25). Use of a novel cation-exchange restricted-access material for automated sample clean-up prior to the determination of basic drugs in plasma by liquid chromatography.
  • Veeprho. (2024, November 5). Solid-Phase Extraction (SPE).
  • J&K Scientific LLC. (2025, December 16). Solid Phase Extraction (SPE) Columns in Pharmaceutical Analysis.
  • Deranged Physiology. (n.d.). Cyclizine.
  • CORE. (n.d.). HPLC ANALYSIS AND PHARMACOKINETICS OF CYCLIZINE.
  • Supelco. (n.d.). Guide to Solid Phase Extraction.
  • National Institutes of Health. (n.d.). Cyclizine. PubChem.
  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction.
  • PharmaCompass.com. (n.d.). Cyclizine | Drug Information, Uses, Side Effects, Chemistry.
  • Restek Corporation. (2021, October 15). Sample Preparation Product Guide: Find Effective Solutions Fast.
  • National Academic Digital Library of Ethiopia. (n.d.). Forensic and Clinical Applications of Solid Phase Extraction.
  • PMC. (n.d.). Extractive spectrophotometric assay of cyclizine in a pharmaceutical formulation and biological fluids.
  • Hawach. (2023, November 21). Selection of Solid Phase Extraction Cartridges.
  • Blogs - News. (2025, August 5). How To Choose The Right SPE Sorbent For Your Application?.
  • Interchim. (n.d.). Sample Prep -Solid Phase Extraction.
  • LGC Standards. (n.d.). Cyclizine-d4 Hydrochloride.
  • ResearchGate. (n.d.). (PDF) Extractive spectrophotometric assay of cyclizine in a pharmaceutical formulation and biological fluids.
  • Pharmaffiliates. (n.d.). CAS No : 1246814-82-3| Chemical Name : this compound.
  • Phenomenex. (n.d.). SAMPLE PREPARATION.
  • Wikipedia. (n.d.). Cyclizine.
  • (2022, March 3). Spectrofluorimetric Approach for Quantification of Cyclizine in the Presence of its Toxic Impurities in Human Plasma.
  • ECHEMI. (n.d.). Should internal standards be added before or after SPE?.
  • Benchchem. (n.d.). Bempedoic Acid-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action and Application.

Sources

Application Note: High-Sensitivity Quantitation of Cyclizine in Human Plasma via LC-MS/MS Using Cyclizine-d4 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Context

Cyclizine is a first-generation antihistamine with anticholinergic properties, widely used to treat nausea, vomiting, and dizziness associated with motion sickness. In drug development and bioequivalence studies, precise quantification of Cyclizine in human plasma is critical due to its variable pharmacokinetics (PK) and metabolism.

This application note details a robust, validated method for quantifying Cyclizine using Cyclizine-d4 HCl as a stable isotope-labeled internal standard (SIL-IS). By utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combined with Liquid-Liquid Extraction (LLE), this protocol minimizes matrix effects and ensures high reproducibility compliant with FDA and EMA bioanalytical guidelines.

Chemical & Physical Properties

Understanding the physicochemical nature of the analyte is the first step in designing a successful extraction strategy.

PropertyCyclizine (Analyte)Cyclizine-d4 (Internal Standard)
IUPAC Name 1-benzhydryl-4-methylpiperazine1-(benzhydryl-d4)-4-methylpiperazine
Molecular Formula C18H22N2C18H18D4N2
Molecular Weight 266.38 g/mol 270.41 g/mol
pKa ~8.0 (Piperazine nitrogen)~8.0
LogP ~3.2 (Lipophilic)~3.2
Solubility Soluble in acidic water, ethanolSoluble in acidic water, ethanol

Expert Insight: Cyclizine is a basic drug (pKa ~8). To extract it efficiently from plasma using organic solvents (LLE), the plasma pH must be adjusted to >10.0 to suppress ionization, rendering the molecule neutral and lipophilic.

Method Development Strategy

The choice of Cyclizine-d4 HCl is not arbitrary. In ESI (Electrospray Ionization), co-eluting matrix components (like phospholipids) can suppress or enhance ionization. A deuterated IS co-elutes with the analyte, experiencing the exact same ionization environment, thereby mathematically correcting for these variations.

Workflow Logic Visualization

The following diagram illustrates the critical path for sample processing and data acquisition.

G Sample Human Plasma Sample IS_Add Add Internal Standard (Cyclizine-d4 HCl) Sample->IS_Add Alkalization pH Adjustment (NH4OH, pH > 10) IS_Add->Alkalization Normalization Extraction LLE Extraction (MTBE or Ethyl Acetate) Alkalization->Extraction Charge Suppression Dry_Recon Evaporation & Reconstitution Extraction->Dry_Recon Concentration LCMS LC-MS/MS Analysis (MRM Mode) Dry_Recon->LCMS

Figure 1: Analytical workflow for Cyclizine quantitation ensuring matrix effect compensation.

Experimental Protocols

Reagents and Materials
  • Analyte: Cyclizine HCl Reference Standard.

  • Internal Standard: Cyclizine-d4 HCl.

  • Matrix: Drug-free Human Plasma (K2EDTA or Lithium Heparin).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Methyl tert-butyl ether (MTBE), Ammonium Formate, Formic Acid.

Preparation of Stock and Working Solutions

Critical Step: Correct for the salt form when weighing.

  • Calculation:

    
    
    
  • Stock Solutions (1.0 mg/mL): Dissolve Cyclizine HCl and Cyclizine-d4 HCl separately in Methanol. Store at -20°C.

  • Working Solutions:

    • Dilute Cyclizine stock with 50:50 MeOH:Water to generate a standard curve range (e.g., 1.0 ng/mL to 500 ng/mL).

    • Prepare a fixed IS working solution (e.g., 50 ng/mL) in 50:50 MeOH:Water.

Sample Preparation (Liquid-Liquid Extraction)

LLE is chosen over Protein Precipitation (PPT) to remove plasma phospholipids, which reduces source contamination and maintenance frequency.

  • Aliquot: Transfer 200 µL of human plasma into a clean glass tube or 96-well deep plate.

  • IS Addition: Add 20 µL of Cyclizine-d4 Working Solution. Vortex gently.

  • Alkalization: Add 50 µL of 5% Ammonium Hydroxide (NH4OH) or 0.1 M NaOH.

    • Why? This shifts the pH to ~11, ensuring Cyclizine is in its free-base form.

  • Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether).

  • Agitation: Vortex/shake for 10 minutes at high speed.

  • Separation: Centrifuge at 4,000 rpm for 5 minutes at 4°C to separate layers.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic (top) layer into a clean tube. Alternatively, simply pipette the top layer carefully.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 150 µL of Mobile Phase (Initial conditions). Vortex and transfer to autosampler vials.

LC-MS/MS Conditions

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.0 min: Ramp to 90% B

    • 3.0 - 4.0 min: Hold 90% B (Wash)

    • 4.0 - 4.1 min: Return to 10% B

    • 4.1 - 6.0 min: Re-equilibrate.

Mass Spectrometry (MS):

  • Ionization: ESI Positive Mode (+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
Cyclizine 267.2167.13025Quantifier
Cyclizine 267.272.13035Qualifier
Cyclizine-d4 271.2171.13025Internal Standard

Note: The transition 267.2


 167.1 corresponds to the cleavage of the piperazine ring, retaining the benzhydryl cation.

Validation & Quality Control

To ensure the method meets regulatory standards (FDA/EMA), the following parameters must be assessed.

Linearity and Calibration

Construct a calibration curve using the ratio of Analyte Area / IS Area.

  • Regression: Linear (

    
    ) or Quadratic, typically with 
    
    
    
    weighting to improve accuracy at the Lower Limit of Quantitation (LLOQ).
  • Acceptance:

    
    .
    
Matrix Effect Assessment

This is the most critical validation step when using LC-MS.

  • Calculation: Compare the peak area of Cyclizine spiked into extracted blank plasma (post-extraction spike) vs. Cyclizine in pure solvent.

  • Role of IS: The Matrix Factor (MF) for Cyclizine and Cyclizine-d4 should be similar. The IS-Normalized Matrix Factor should be close to 1.0.

Troubleshooting Logic: Signal Suppression

If you observe low sensitivity or variable IS response, follow this logic path:

Troubleshooting Issue Problem: Low IS Recovery or Variable Area Check_pH Check Extraction pH (Must be > 10) Issue->Check_pH Check_Pl Check Phospholipids (Monitor m/z 184) Check_pH->Check_Pl pH OK Action_pH Action: Increase Base Volume Check_pH->Action_pH pH < 10 Action_Clean Action: Switch to SPE or Wash Column Longer Check_Pl->Action_Clean High Background

Figure 2: Decision tree for troubleshooting recovery and matrix effect issues.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2909, Cyclizine. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.

Optimizing Mobile Phase for Cyclizine-d4 Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide details the optimization of mobile phases for the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Cyclizine-d4 Hydrochloride . As a deuterated internal standard (IS) for Cyclizine—a piperazine-derivative antihistamine—Cyclizine-d4 is critical for compensating matrix effects and recovery variations in bioanalytical assays.[1][2]

The core challenge in analyzing Cyclizine (and its d4 analog) lies in its basic physicochemical nature (pKa ~8.1) . On traditional silica-based columns, this basicity leads to severe peak tailing due to secondary silanol interactions.[1][2] This protocol prioritizes a Low pH / High Ionic Strength strategy using volatile buffers to suppress these interactions while maintaining MS compatibility.[1][2]

Physicochemical Context: The "Basicity Challenge"

To optimize the mobile phase, one must understand the analyte's behavior in solution.

  • Analyte: this compound (1-benzhydryl-4-methylpiperazine-d4).[1][2]

  • Key pKa Values: ~2.2 (weak) and ~8.1 (piperazine nitrogen).[1][2]

  • Implication: At neutral pH (7.0), the molecule is partially ionized and interacts strongly with residual silanols (

    
    ) on the column stationary phase, causing peak tailing.[1]
    
  • The Solution:

    • pH Control: Lowering pH below 3.5 ensures the silanols are protonated (neutral,

      
      ) and the analyte is fully protonated (
      
      
      
      ), reducing ionic attraction.[1]
    • Ionic Strength: Adding ammonium ions (

      
      ) competes with the protonated analyte for any remaining active silanol sites, sharpening the peak.
      

Mobile Phase Optimization Strategy

The following strategy balances chromatographic resolution with Mass Spectrometry sensitivity (Electrospray Ionization - ESI+).

A. Buffer Selection (Aqueous Phase)

Recommended: 10 mM Ammonium Formate with 0.1% Formic Acid (pH ~3.0). [1][2]

  • Why Formate? It is volatile (MS compatible) and provides excellent buffering capacity around pH 3.0–4.0.[1][2]

  • Why Ammonium? The ammonium ion acts as a "silanol blocker," masking active sites on the column that would otherwise bind Cyclizine-d4.[1]

  • Alternative: Ammonium Acetate (pH 4.[1][2]5) can be used if slightly higher retention is required, but Formate generally yields sharper peaks for this class of compounds.

B. Organic Modifier (Organic Phase)

Recommended: Acetonitrile (ACN). [1][2]

  • Viscosity: ACN has lower viscosity than Methanol (MeOH), allowing for lower backpressure and higher flow rates.[1]

  • Desolvation: ACN typically offers better desolvation efficiency in ESI+, enhancing sensitivity for the

    
     ion of Cyclizine-d4 (m/z ~271.2).[1]
    
  • Selectivity: While MeOH is a protic solvent and can offer different selectivity, ACN usually provides sharper peak shapes for basic amines.[1]

C. Isotope Effects

Cyclizine-d4 may elute slightly earlier (fraction of a second) than native Cyclizine due to the deuterium isotope effect (slightly lower lipophilicity).[1] The mobile phase must be robust enough to ensure they remain within the same ionization window to effectively correct for matrix suppression.

Experimental Protocol: Step-by-Step

Phase 1: Reagent Preparation

Safety: Handle all chemicals in a fume hood. Cyclizine is a potent antihistamine.[1][2][3]

  • Stock Buffer (1 M Ammonium Formate):

    • Dissolve 6.306 g of Ammonium Formate (LC-MS grade) in 100 mL of Milli-Q water.

    • Filter through a 0.2 µm membrane.[1][2]

  • Mobile Phase A ( Aqueous):

    • Add 10 mL of Stock Buffer to 990 mL of Milli-Q water.[1][2]

    • Add 1.0 mL of Formic Acid (LC-MS grade).[1][2]

    • Result: 10 mM Ammonium Formate, 0.1% Formic Acid.[1][2]

  • Mobile Phase B (Organic):

    • 100% Acetonitrile (LC-MS grade).[1][2]

    • Note: Do not add buffer salts to high % organic to avoid precipitation.[1][2]

Phase 2: LC-MS/MS Conditions[1][2]
  • Column: C18 End-capped or Polar-Embedded (e.g., Waters XBridge BEH C18 or Phenomenex Kinetex XB-C18).[1][2]

    • Dimensions: 50 mm x 2.1 mm, 1.7 µm or 2.6 µm particle size.[1][2]

  • Flow Rate: 0.4 – 0.6 mL/min.[1][2]

  • Temperature: 40°C (Reduces viscosity and improves mass transfer).[1][2]

  • Injection Volume: 1–5 µL.

Phase 3: Gradient Program

A steep gradient is recommended to elute the hydrophobic benzhydryl group while minimizing run time.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.009010Initial equilibration
0.509010Load sample
3.001090Elution of Cyclizine-d4
4.001090Wash column
4.109010Return to initial
6.009010Re-equilibration

Visualization: Method Development Workflow

The following diagram illustrates the logical flow for optimizing the method if initial results are unsatisfactory (e.g., peak tailing or low sensitivity).

MethodOptimization Start Start: Initial Method (10mM Amm. Formate pH 3 / ACN) CheckShape Check Peak Shape (Symmetry Factor) Start->CheckShape DecisionShape Tailing > 1.5? CheckShape->DecisionShape FixTailing Increase Buffer Conc. (to 20mM) OR Switch to MeOH DecisionShape->FixTailing Yes CheckSens Check Sensitivity (S/N Ratio) DecisionShape->CheckSens No FixTailing->CheckShape DecisionSens S/N < 10? CheckSens->DecisionSens FixSens Optimize ESI Source (Temp/Voltage) OR Use MeOH (Protic boost) DecisionSens->FixSens Yes Finalize Finalize Method & Validate DecisionSens->Finalize No FixSens->CheckSens

Figure 1: Decision tree for troubleshooting peak shape and sensitivity issues during Cyclizine-d4 method development.

Troubleshooting & Self-Validation

To ensure the protocol is self-validating, perform the following system suitability tests (SST) before every batch:

  • Peak Symmetry Check:

    • Calculate the Tailing Factor (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) for Cyclizine-d4.[1]
      
    • Acceptance Criteria:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .[1]
      
    • Failure Mode: If

      
      , fresh mobile phase A is required, or the column has accumulated matrix contaminants (perform a high-organic wash).[1]
      
  • Retention Time Stability:

    • Inject the standard 6 times.[2]

    • Acceptance Criteria: RSD of Retention Time ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .[1]
      
    • Failure Mode: Drifting RT suggests pH instability in Mobile Phase A (evaporation of Formic acid) or pump mixing issues.[1]

  • Carryover Assessment:

    • Inject a high concentration standard (ULOQ) followed by a blank.[1][2]

    • Requirement: Blank signal must be

      
       of the Lower Limit of Quantification (LLOQ).
      
    • Fix: If carryover exists, add a needle wash step involving 50:50 ACN:Isopropanol with 0.1% Formic Acid .[1][2]

References

  • Moffat, A. C., Osselton, M. D., & Widdop, B. (Eds.).[1][2] (2011).[1][2][4] Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.[1][2] (Provides pKa and solubility data for Cyclizine).

  • Mohammadi, A., Kanfer, I., Sewram, V., & Walker, R. B. (2005).[1][5] An LC–MS–MS method for the determination of cyclizine in human serum.[4][5][6][7] Journal of Chromatography B, 824(1-2), 148-152.[1][2][6] Link

  • Jensen, B. P., Vella-Brincat, J. W., & Begg, E. J. (2011).[1][4] Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS).[4][7] Journal of Chromatography B, 879(9-10), 605-609.[1][2][4] Link

  • Dolan, J. W. (2002).[1][2] "The Role of Buffers in LC Separations." LCGC North America.[1][2] (Authoritative grounding on buffer selection for basic drugs).

Sources

Application Note: High-Throughput LC-MS/MS Quantitation of Antihistamines in Plasma Using Cyclizine-d4

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

First-generation antihistamines (piperazine derivatives) are widely used for motion sickness and nausea but pose significant challenges in clinical and forensic toxicology due to their sedative properties and potential for abuse. In high-throughput screening (HTS) environments, the bottleneck is often not the chromatography, but the robustness of the assay against varying biological matrices.

This protocol details the validation and application of Cyclizine-d4 as a stable isotopically labeled internal standard (SIL-IS) for the rapid quantitation of antihistamines (specifically Cyclizine and structurally related piperazines) in human plasma.

Why Cyclizine-d4?

While structural analogs like Cinnarizine have historically been used as internal standards, they fail to perfectly track the ionization efficiency of the target analyte during electrospray ionization (ESI). Cyclizine-d4, differing only by four deuterium atoms, co-elutes with the analyte, experiencing the exact same matrix suppression or enhancement at the moment of ionization. This provides a self-correcting mechanism essential for the speed required in HTS.

Chemical & Technical Profile

CompoundMolecular FormulaMonoisotopic MassCAS NumberRole
Cyclizine C

H

N

266.18 g/mol 82-92-8Target Analyte
Cyclizine-d4 C

H

D

N

270.21 g/mol 1189873-19-3*Internal Standard

*CAS may vary based on the specific position of deuteration (e.g., piperazine ring vs. N-methyl).

Experimental Workflow

The following diagram outlines the high-throughput logic, prioritizing speed (Protein Precipitation) over cleanliness (Solid Phase Extraction), relying on the SIL-IS to correct for the "dirtier" extract.

HTS_Workflow Sample Plasma Sample (50 µL) IS_Add Add Cyclizine-d4 (IS Spiking) Sample->IS_Add PPT Protein Precipitation (ACN, 1:3 ratio) IS_Add->PPT Centrifuge Centrifugation (4000g, 10 min) PPT->Centrifuge Inject LC-MS/MS Injection (Supernatant) Centrifuge->Inject Data Quantitation & IS Correction Inject->Data

Figure 1: High-throughput sample preparation workflow utilizing Protein Precipitation (PPT) for rapid turnover.

Method Development & Conditions

Liquid Chromatography (LC)

A short C18 column is selected to balance retention of the polar basic amine with rapid elution of hydrophobic matrix components.

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity)

  • Column: Kinetex C18 (50 x 2.1 mm, 1.7 µm) or equivalent.

  • Column Temp: 40°C

  • Flow Rate: 0.5 mL/min

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5% Loading
0.50 5% Desalting
2.50 95% Elution
3.00 95% Wash
3.10 5% Re-equilibration

| 4.00 | 5% | End |

Mass Spectrometry (MS/MS)

Operate in Positive Electrospray Ionization (ESI+) mode. The piperazine nitrogen is easily protonated


.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone (V) CE (eV) Dwell (ms)
Cyclizine 267.2 167.1 30 25 20

| Cyclizine-d4 | 271.2 | 167.1* | 30 | 25 | 20 |[1][2]

*Note on Fragmentation: The primary fragment (m/z 167) is often the benzhydryl cation. If your d4 label is on the piperazine ring, it is lost during fragmentation, resulting in the same product ion (167) for both analyte and IS. This is acceptable provided the precursors are resolved by the quadrupole.

Detailed Sample Preparation Protocol

This protocol is designed for a 96-well plate format to enable the processing of 300+ samples per day.

Reagents
  • Stock Solution: Cyclizine-d4 (1 mg/mL in Methanol).

  • Working IS Solution: Dilute Stock to 100 ng/mL in Acetonitrile.

  • Precipitation Agent: Ice-cold Acetonitrile.

Step-by-Step Procedure
  • Aliquot: Transfer 50 µL of patient plasma into the 96-well collection plate.

  • IS Addition & Precipitation: Add 150 µL of Working IS Solution (Cyclizine-d4 in ACN) directly to the sample.

    • Expert Insight: Adding the IS in the precipitation solvent saves a pipetting step and ensures immediate integration of the IS as proteins crash out.

  • Mixing: Seal plate and vortex at high speed (1000 rpm) for 2 minutes.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to a fresh 96-well injection plate.

  • Dilution (Optional): If peak shapes are poor due to high solvent strength, dilute the supernatant 1:1 with 0.1% Formic Acid in water.

  • Inject: Inject 2-5 µL onto the LC-MS/MS.

Mechanism of Correction (Self-Validation)

The following diagram illustrates why the deuterated IS is critical for "Trustworthiness" in data generation. It visualizes the Matrix Effect (ME) correction.

IS_Correction cluster_ESI ESI Source (Ionization Competition) Matrix Phospholipids/Salts (Suppress Ionization) Analyte Cyclizine (Analyte) Matrix->Analyte Suppresses IS Cyclizine-d4 (Internal Standard) Matrix->IS Suppresses equally Detector Mass Spectrometer Detector Analyte->Detector IS->Detector Result Ratio Calculation: (Analyte Area / IS Area) Suppression Cancels Out Detector->Result

Figure 2: Mechanism of Matrix Effect correction. Because Cyclizine and Cyclizine-d4 co-elute, they experience identical ionization suppression from phospholipids. The ratio remains constant even if absolute signal drops.

Validation Criteria (FDA/EMA Guidelines)

To ensure authoritative grounding, this method must be validated against FDA Bioanalytical Method Validation Guidance (2018) [1].

  • Selectivity: Analyze 6 blank plasma lots. No interference >20% of the LLOQ (Lower Limit of Quantitation) for the analyte and >5% for the IS.

  • Linearity: R² > 0.99 using a 1/x² weighting factor.

  • Accuracy & Precision:

    • Intra-run & Inter-run CV% must be <15% (20% at LLOQ).

    • Accuracy must be within ±15% of nominal (±20% at LLOQ).

  • Matrix Effect (ME): Calculate ME Factor (MF). The IS-normalized MF should be close to 1.0.

Troubleshooting & Expert Tips

  • Carryover: Piperazines are "sticky" amines. If you see carryover in blank samples after a high calibrator, switch the needle wash to a stronger organic mix (e.g., MeOH:ACN:IPA:Water + 0.5% Formic Acid).

  • IS Signal Variability: If Cyclizine-d4 signal varies >50% across the plate, check for "dosing errors" (air bubbles in the robot tip) or inconsistent matrix suppression (e.g., hemolyzed samples).

  • Isomer Interference: Cyclizine has structural isomers. Ensure your gradient is sufficient to separate them if they share transitions, though MRM usually provides unique specificity.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[3][4][5] (2018).[3] Available at: [Link]

  • Jensen, B. P., Vella-Brincat, J. W., & Begg, E. J. (2011).[1] Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][6][7] Journal of Chromatography B, 879(9-10), 605-609.[1] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2909, Cyclizine. Available at: [Link]

Sources

Application Note: High-Throughput and Robust Sample Preparation for the Quantification of Cyclizine in Human Urine using Cyclizine-d4 HCl as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed guide for the preparation of human urine samples for the quantitative analysis of cyclizine, a widely used antihistamine for the treatment of nausea and vomiting.[1] To ensure accuracy and precision in bioanalytical assays, a stable isotope-labeled internal standard, Cyclizine-d4 HCl, is employed. We will explore and compare two primary sample preparation techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The rationale behind each protocol step is discussed, providing researchers with the foundational knowledge to adapt and troubleshoot these methods. All methodologies are designed to be compatible with downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Cyclizine is a piperazine derivative that functions as a histamine H1 antagonist and is clinically used for the management of nausea and vomiting, particularly that associated with motion sickness.[1] Monitoring its concentration in biological matrices such as urine is crucial for pharmacokinetic studies and in clinical and forensic toxicology.[2][3] The inherent complexity of urine as a biological matrix necessitates a robust and reproducible sample preparation method to remove interfering substances and concentrate the analyte of interest.

The use of a stable isotope-labeled internal standard (SIL-IS), such as Cyclizine-d4 HCl, is the gold standard in quantitative mass spectrometry. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing a reliable means for accurate quantification.

This guide provides detailed protocols for the extraction of cyclizine from human urine, focusing on SPE and LLE as effective cleanup techniques. The choice between these methods will depend on the desired throughput, available resources, and the required level of sample cleanliness.

Analyte and Internal Standard Properties

A thorough understanding of the physicochemical properties of both the analyte and the internal standard is fundamental to developing a successful sample preparation strategy.

Table 1: Physicochemical Properties of Cyclizine

PropertyValueSource
Molecular FormulaC18H22N2[4][5]
Molecular Weight266.4 g/mol [4][5]
pKa8.2[1]
logP3.6[4][5]
Water Solubility1000 mg/L (at 25 °C)[5]

Cyclizine is a basic compound with a pKa of 8.2, meaning it will be positively charged in acidic conditions (pH < 8.2).[1] Its relatively high logP value of 3.6 indicates good lipophilicity and preference for organic solvents over water.[4][5] These properties are exploited in both SPE and LLE protocols. Cyclizine-d4 HCl is the hydrochloride salt of the deuterated analog of cyclizine and is expected to have nearly identical chemical properties.[6]

Materials and Reagents

  • Analytes and Internal Standard:

    • Cyclizine (Reference Standard)

    • Cyclizine-d4 Hydrochloride (Internal Standard)[6]

  • Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Ethyl Acetate (ACS grade or higher)

    • Methyl tert-butyl ether (MTBE) (ACS grade or higher)

    • Ammonium Hydroxide (concentrated, ~28-30%)

    • Formic Acid (LC-MS grade)

    • Deionized water (18.2 MΩ·cm)

    • Human Urine (drug-free)

  • Consumables:

    • Volumetric flasks and pipettes

    • Centrifuge tubes (15 mL and 50 mL)

    • SPE cartridges (e.g., C18 or cation exchange)

    • Glass test tubes for LLE

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

Sample Preparation Protocols

The goal of sample preparation is to isolate cyclizine and its internal standard from the complex urine matrix, remove potential interferences, and concentrate the analytes prior to LC-MS/MS analysis.

Protocol 1: Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient method for sample cleanup. For a basic compound like cyclizine, both reversed-phase (e.g., C18) and cation-exchange sorbents can be effective.[1][7]

  • Reversed-Phase (C18) SPE: At a neutral or slightly basic pH, cyclizine will be in its less polar, free-base form and will be retained on the non-polar C18 sorbent. Polar impurities from the urine matrix can be washed away with a weak organic solvent, and the analyte can then be eluted with a stronger organic solvent.

  • Cation-Exchange SPE: In an acidic environment, cyclizine will be protonated and carry a positive charge. This allows it to be strongly retained on a cation-exchange sorbent. Interferences can be washed away, and the analyte is then eluted by increasing the pH to neutralize the charge or by using a high ionic strength buffer.[7]

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_post Post-Elution urine 1. Urine Sample (1 mL) is 2. Add Cyclizine-d4 HCl (IS) urine->is buffer 3. Add Buffer (e.g., pH 6) is->buffer condition 4. Condition (Methanol, Water) buffer->condition equilibrate 5. Equilibrate (Buffer) condition->equilibrate load 6. Load Sample equilibrate->load wash 7. Wash (e.g., 5% Methanol) load->wash elute 8. Elute (e.g., Methanol with 2% NH4OH) wash->elute evaporate 9. Evaporate to Dryness elute->evaporate reconstitute 10. Reconstitute in Mobile Phase evaporate->reconstitute analysis 11. LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of Cyclizine from Urine.

  • Sample Pre-treatment:

    • To a 1.5 mL centrifuge tube, add 1.0 mL of urine.

    • Spike with 20 µL of Cyclizine-d4 HCl working solution.

    • Add 200 µL of a suitable buffer (e.g., phosphate buffer, pH 6-7) to normalize the sample pH.

    • Vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and polar interferences.

    • Wash with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove moderately polar interferences.

  • Elution:

    • Elute the cyclizine and Cyclizine-d4 HCl with 1 mL of a suitable elution solvent (e.g., methanol containing 2% ammonium hydroxide). The basic modifier ensures that cyclizine is in its free-base form and readily elutes from the C18 sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of the initial LC mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquids (typically an aqueous and an organic phase).

Given cyclizine's basic nature (pKa 8.2) and lipophilicity (logP 3.6), an LLE method can be designed to efficiently extract it from urine.[1][4][5] By adjusting the pH of the urine sample to be basic (e.g., pH 9-10), cyclizine will be in its neutral, free-base form. This significantly increases its solubility in a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[8]

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Steps cluster_post Post-Extraction urine 1. Urine Sample (1 mL) is 2. Add Cyclizine-d4 HCl (IS) urine->is basify 3. Basify Sample (e.g., NH4OH to pH > 9) is->basify add_solvent 4. Add Organic Solvent (e.g., MTBE) basify->add_solvent vortex 5. Vortex to Mix add_solvent->vortex centrifuge 6. Centrifuge to Separate Phases vortex->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute analysis 10. LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE) of Cyclizine from Urine.

  • Sample Preparation:

    • To a 15 mL glass centrifuge tube, add 1.0 mL of urine.

    • Spike with 20 µL of Cyclizine-d4 HCl working solution.

  • Basification:

    • Add 100 µL of concentrated ammonium hydroxide to the urine sample to raise the pH to >9. Vortex briefly.

  • Extraction:

    • Add 5 mL of a suitable organic solvent (e.g., MTBE or a mixture of ethyl acetate and hexane).

    • Cap the tube and vortex vigorously for 1-2 minutes.

  • Phase Separation:

    • Centrifuge the tube at 3000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer to a clean glass tube, avoiding the aqueous layer and any interfacial precipitate.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of the initial LC mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation Considerations

Any bioanalytical method must be validated to ensure its reliability.[9][10] Key validation parameters as per FDA and EMA guidelines include:[9][10][11][12][13]

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Intra- and inter-day accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and precision should not exceed 15% (20% at the LLOQ).[13]

  • Calibration Curve: A minimum of six non-zero standards should be used to construct the calibration curve, which should have a correlation coefficient (r²) of ≥0.99.[9]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[9][13]

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Recovery: The efficiency of the extraction process.

  • Stability: Stability of the analyte in the matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).

Table 2: Hypothetical LC-MS/MS Parameters for Cyclizine and Cyclizine-d4

ParameterSetting
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient10-90% B over 3 minutes
Injection Volume5 µL
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (Cyclizine)Q1: 267.2 m/z -> Q3: 167.2 m/z[14][15]
MRM Transition (Cyclizine-d4)Q1: 271.2 m/z -> Q3: 167.2 m/z
Collision EnergyOptimized for maximum signal

Conclusion

Both Solid-Phase Extraction and Liquid-Liquid Extraction are effective methods for the preparation of urine samples for the quantitative analysis of cyclizine. SPE generally offers higher selectivity and can be more easily automated, making it suitable for high-throughput environments. LLE is a cost-effective and robust alternative that can provide excellent sample cleanup when optimized. The choice of method should be based on the specific requirements of the study, including sample volume, required sensitivity, and available instrumentation. The use of Cyclizine-d4 HCl as an internal standard is critical for achieving the accuracy and precision required for regulated bioanalysis.

References

  • Walker, R. B., & Kanfer, I. (1995). Sensitive high-performance liquid chromatographic determination of cyclizine and its demethylated metabolite, norcyclizine, in biological fluids using coulometric detection. Journal of Chromatography B: Biomedical Applications, 672(1), 172-177. [Link]

  • Griffin, D. S., & Baselt, R. C. (1984). Blood and urine concentrations of cyclizine by nitrogen-phosphorus gas-liquid chromatography. Journal of Analytical Toxicology, 8(2), 97-99. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • PubChem. Cyclizine. National Center for Biotechnology Information. [Link]

  • Hassan, S. S. M. (2012). Extractive spectrophotometric assay of cyclizine in a pharmaceutical formulation and biological fluids. Arabian Journal of Chemistry, 5(4), 455-462. [Link]

  • Moore, C. M. (1990). Solid-phase cation exchange extraction of basic drugs from the urine of racing greyhounds. Journal of the Forensic Science Society, 30(3), 123-129. [Link]

  • Hess, C., et al. (2011). Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS). Journal of Chromatography B, 879(11-12), 831-836. [Link]

  • CORE. HPLC ANALYSIS AND PHARMACOKINETICS OF CYCLIZINE. [Link]

  • PharmaCompass. Cyclizine. [Link]

  • Shah, V. P., et al. (2001). Bioanalytical Method Validation - A Revisit with a Decade of Progress. Pharmaceutical Research, 18(12), 1775-1780. [Link]

  • Walker, R. B., & Kanfer, I. (2005). An LC-MS-MS method for the determination of cyclizine in human serum. Journal of Chromatography B, 824(1-2), 148-152. [Link]

Sources

Troubleshooting & Optimization

Resolving deuterium isotope effects on Cyclizine-d4 retention time

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Deuterium Isotope Effects in LC-MS/MS Ticket ID: CYC-D4-RPLC-001 Status: Open for Resolution[1]

Executive Summary

You are observing a retention time (


) shift where your internal standard, Cyclizine-d4 , elutes slightly earlier than the native analyte, Cyclizine , during Reversed-Phase Liquid Chromatography (RPLC).

This is a known physicochemical phenomenon called the Deuterium Isotope Effect .[2][3] While often negligible, this shift becomes critical in high-throughput LC-MS/MS assays.[1] If the


 shift moves the internal standard (IS) out of the ion suppression zone of the analyte, the IS can no longer effectively compensate for matrix effects, leading to quantitative inaccuracy.

This guide provides the diagnostic theory, troubleshooting protocols, and validation steps required to resolve this issue.

Module 1: Diagnostic & Theory (FAQ)

Q1: Why does Cyclizine-d4 elute earlier than Cyclizine?

A: This is due to the "Inverse Isotope Effect" inherent to RPLC.[4] The replacement of Hydrogen (


H) with Deuterium (

H) alters the vibrational energy of the Carbon-Hydrogen bonds.[4]
  • Bond Length: The C-D bond is shorter and more stable than the C-H bond.

  • Molar Volume: The deuterated molecule has a slightly smaller molar volume.[1]

  • Lipophilicity: These factors reduce the polarizability and dispersion forces (London forces) of the molecule. In RPLC, retention is driven by hydrophobic interaction with the stationary phase (e.g., C18). The less lipophilic Cyclizine-d4 partitions less strongly into the stationary phase, resulting in an earlier elution [1, 2].

Q2: My shift is only 0.05 minutes. Is this a problem?

A: It depends entirely on your Matrix Effect Profile .

  • Scenario A (Acceptable): The background matrix suppression is constant across the time window

    
     (D4) to 
    
    
    
    (Native).
  • Scenario B (Critical Failure): A co-eluting phospholipid or matrix component suppresses the signal at the Native

    
     but not at the D4 
    
    
    
    (or vice versa). In this case, the IS fails to correct for the signal loss, and your quantitation will be biased.
Q3: Why is this happening now?

A: This effect is exacerbated by:

  • High-Efficiency Columns: UPLC/UHPLC columns with sub-2

    
    m particles resolve peaks so well that the isotope separation becomes visible.[1]
    
  • Steep Gradients: Fast gradients compress peaks, but if the resolution is high, the slight difference in partition coefficients (

    
    ) becomes apparent.
    
  • Number of Deuteriums: Cyclizine-d4 has four deuterium atoms. The shift magnitude generally correlates with the number of deuterium substitutions (

    
    ) [1].
    

Module 2: Visualizing the Mechanism

The following diagram illustrates the physicochemical basis of the separation and the decision logic for troubleshooting.

DeuteriumEffect cluster_mechanism Physicochemical Mechanism cluster_impact Chromatographic Outcome CH Cyclizine (C-H Bonds) Higher Polarizability Stronger Van der Waals Forces C18 C18 Stationary Phase CH->C18 Stronger Retention CD Cyclizine-d4 (C-D Bonds) Shorter Bond Length Lower Lipophilicity CD->C18 Weaker Retention Shift Retention Time Shift (D4 elutes earlier) C18->Shift Matrix Matrix Effect Zone (e.g., Phospholipids) Shift->Matrix Risk of Differential Suppression

Figure 1: Mechanism of Deuterium Isotope Effect in Reversed-Phase Chromatography.

Module 3: Troubleshooting Protocols

If the shift compromises your data quality, apply these protocols in order.

Protocol A: Chromatographic Convergence (The "Flattening" Approach)

Goal: Force co-elution by reducing the chromatographic resolution.

  • Shallow the Gradient:

    • If your gradient ramps from 5% to 95% B over 2 minutes, the peaks are compressed.

    • Action: Change the gradient slope around the elution point of Cyclizine. If Cyclizine elutes at 40% B, create an isocratic hold at 40% B for 30–60 seconds, or reduce the slope to 1-2% B per minute in that window.

  • Modify Temperature:

    • Temperature affects the enthalpy of binding.[5] While complex, lowering the column temperature (e.g., from 40°C to 30°C) can sometimes change the selectivity enough to merge the peaks, though it increases backpressure.

Protocol B: Orthogonal Separation (The "Chemistry" Switch)

Goal: Use a separation mechanism where lipophilicity is less dominant.

  • Switch to Phenyl-Hexyl:

    • Cyclizine contains aromatic rings.[1] A Phenyl-Hexyl column utilizes

      
       interactions in addition to hydrophobicity.[1] This secondary interaction can overshadow the subtle deuterium isotope effect [2].
      
  • Switch to HILIC (High Impact Fix):

    • Hydrophilic Interaction Liquid Chromatography (HILIC) uses a water layer on the stationary phase.

    • Why it works: The partitioning mechanism in HILIC is less sensitive to the small molar volume differences caused by deuteration compared to RPLC. In many cases, the isotope effect is eliminated or even reversed [3].

Protocol C: Validation via Post-Column Infusion (The "Proof")

Goal: Validate the method despite the shift. If you cannot eliminate the shift, you must prove it does not affect accuracy.

Experimental Steps:

  • Setup: Tee-in a constant infusion of Cyclizine (neat standard) into the LC flow after the column but before the MS source.

  • Injection: Inject a blank extracted matrix sample (plasma/urine) via the column.[1]

  • Observation: Monitor the baseline of the infused Cyclizine. You will see "dips" (suppression) or "peaks" (enhancement) caused by the matrix eluting from the column.[6]

  • Overlay: Overlay the chromatograms of your Cyclizine-d4 and Cyclizine from a standard run.

  • Verdict:

    • PASS: Both peaks fall within a region of stable baseline (no matrix effect).

    • FAIL: The matrix effect changes significantly between the elution time of the D4 and the Native.

Module 4: Decision Logic & Workflow

Use this flowchart to guide your optimization process.

TroubleshootingFlow Start Issue Detected: Cyclizine-d4 Shift CheckMatrix Run Post-Column Infusion (Protocol C) Start->CheckMatrix Decision1 Is Matrix Effect Constant across Shift? CheckMatrix->Decision1 Pass Validation Successful (Document Shift as Known) Decision1->Pass Yes Fail Quantitation Compromised (Optimization Required) Decision1->Fail No Opt1 Option 1: Shallow Gradient (Protocol A) Fail->Opt1 Opt2 Option 2: Switch Column (Phenyl-Hexyl or HILIC) Fail->Opt2 Opt1->CheckMatrix Re-test Opt2->CheckMatrix Re-test

Figure 2: Troubleshooting Decision Tree for Internal Standard Retention Shifts.

References

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • Zhang, Y., et al. (2020).[1] Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Electrophoresis. Retrieved from [Link]

  • CDC Stacks. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to US FDA Bioanalytical Method Validation for Cyclizine-d4 Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the validation of bioanalytical methods stands as a cornerstone for ensuring data integrity and, ultimately, patient safety. For a compound like Cyclizine, a piperazine derivative used for the prevention and treatment of nausea and vomiting, and its deuterated analog, Cyclizine-d4 Hydrochloride, used as an internal standard, adherence to regulatory guidelines is paramount.[1] This guide provides a comprehensive comparison of a validated bioanalytical method for Cyclizine against the backdrop of the United States Food and Drug Administration (FDA) standards, with a specific focus on the role and validation of its stable isotope-labeled internal standard, this compound.

The Regulatory Framework: FDA's Bioanalytical Method Validation Guidance

The FDA's guidance on bioanalytical method validation provides a robust framework to ensure that analytical methods for quantifying drugs and their metabolites in biological matrices are reliable and reproducible.[2][3] This guidance, which has evolved with updates in 2018 and the more recent harmonization with the International Council for Harmonisation (ICH) M10 guideline, outlines the essential parameters that must be rigorously evaluated.[2][4][5] These parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[6] For any drug submission, including Investigational New Drug Applications (INDs), New Drug Applications (NDAs), and Abbreviated New Drug Applications (ANDAs), proper validation is a mandatory requirement.[2]

The use of an internal standard (IS) is a critical component of chromatographic bioanalytical methods, designed to compensate for variability during sample processing and analysis.[7] The FDA recommends the use of a stable isotope-labeled (SIL) IS, such as this compound for the analysis of Cyclizine, particularly for mass spectrometric assays, as it shares close physicochemical properties with the analyte.[4][8]

Core Validation Parameters: A Head-to-Head Comparison

To illustrate the practical application of these guidelines, we will compare the acceptance criteria set forth by the FDA with published data from a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Cyclizine in human serum.[1][9]

Validation ParameterFDA/ICH M10 Acceptance CriteriaPublished Method Performance for Cyclizine
Linearity Correlation coefficient (r²) ≥ 0.99r² ≥ 0.996 over a range of 2-200 ng/mL
Accuracy Mean accuracy within ±15% of nominal (±20% at LLOQ)Within ±8%
Precision (Intra-day & Inter-day) Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)Relative Standard Deviations (RSD) < 14%
Selectivity No significant interfering peaks at the retention times of the analyte and IS in at least six independent sources of blank matrix.[4]Method demonstrated to be selective.
Lower Limit of Quantification (LLOQ) Analyte response should be at least 5 times the response of a blank sample.2 ng/mL
Recovery Consistent and reproducible.>87%
Stability (Freeze-thaw, bench-top, long-term) Analyte concentration should be within ±15% of the nominal concentration.Data not explicitly provided in the compared study, but a crucial parameter for validation.

Data synthesized from multiple sources providing typical FDA criteria and published results for a cyclizine LC-MS/MS method.[10]

The Critical Role of the Internal Standard: Validating this compound

The validation of the internal standard is as crucial as the validation of the analyte itself. The FDA has specific recommendations concerning the evaluation of internal standard responses to ensure they do not adversely affect the accuracy of the analyte's concentration.[8][11]

Key Validation Points for this compound:

  • Selectivity/Interference: The response of interfering components at the retention time of Cyclizine-d4 should be ≤ 5% of the IS response in the Lower Limit of Quantitation (LLOQ) sample. This must be assessed in at least six independent lots of the biological matrix.[4]

  • Response Variability: The IS response in study samples should be monitored to detect any systemic variability. The FDA guidance provides examples of problematic IS response patterns.[5][8] If the IS response variability in incurred samples is greater than that observed in calibrators and quality controls, it may indicate a matrix effect or other issues that could impact data accuracy.[8]

  • Recovery: The recovery of the IS should be consistent across different concentration levels, with a coefficient of variation (CV) of ≤ 15%.[4]

Experimental Workflows and Protocols

To provide a practical context, a detailed, step-by-step methodology for a typical LC-MS/MS analysis of Cyclizine using this compound is outlined below.

Bioanalytical Workflow Diagram

Bioanalytical_Workflow cluster_pre_analysis Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_post_analysis Data Processing Sample Plasma/Serum Sample Add_IS Add Cyclizine-d4 HCl (IS) Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Report Generate Report Quantification->Report

Caption: A typical bioanalytical workflow for the quantification of Cyclizine.

Detailed Experimental Protocol: LC-MS/MS Quantification of Cyclizine

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of human plasma/serum in a microcentrifuge tube, add 50 µL of this compound internal standard working solution (at a constant concentration).

  • Vortex mix for 30 seconds.

  • Add 600 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.0 mm, 5 µm).

    • Mobile Phase: A linear gradient of methanol and 0.05% formic acid in water.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Cyclizine: 267.2 -> 167.2

      • Cyclizine-d4: 271.2 -> 167.2 (Example transition, exact m/z will depend on the position of deuterium atoms)

Validation Parameter Decision Logic

Caption: Decision logic for bioanalytical method validation based on FDA criteria.

Conclusion

The successful validation of a bioanalytical method for Cyclizine, with this compound as an internal standard, hinges on a meticulous adherence to the principles outlined in the US FDA's guidance. This guide has demonstrated that by systematically evaluating and documenting each validation parameter—from selectivity and linearity to the nuanced behavior of the internal standard—researchers can establish a robust and reliable method. The provided experimental protocol and workflows serve as a practical template, while the direct comparison to FDA acceptance criteria underscores the achievable standards of accuracy and precision. Ultimately, a well-validated method is not merely a regulatory requirement but a fundamental component of scientific integrity, ensuring that the data generated in drug development is both defensible and of the highest quality.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers. [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

  • ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Link]

  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]

  • National Center for Biotechnology Information. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. [Link]

  • PubMed. (2005). An LC-MS-MS method for the determination of cyclizine in human serum. [Link]

  • ResearchGate. (2025). An LC-MS-MS method for the determination of cyclizine in human serum. [Link]

  • ResearchGate. (n.d.). Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [Link]

Sources

A Senior Scientist's Guide: Comparing the Bioanalytical Recovery of Cyclizine-d4 HCl in Plasma vs. Whole Blood

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug discovery and development, the accurate quantification of a drug and its metabolites in biological fluids is paramount for defining its pharmacokinetic (PK) and toxicokinetic (TK) profile. A pivotal decision in this process is the selection of the biological matrix. While plasma is often the default choice for its relative simplicity, this guide will demonstrate why a thorough evaluation against whole blood is a critical, data-driven step.

Using Cyclizine-d4 HCl, a deuterated stable isotope-labeled internal standard for the antiemetic drug cyclizine, we present an in-depth comparison of bioanalytical recovery from plasma and whole blood. This guide is structured to provide researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and interpretive insights required to select the most appropriate matrix for their bioanalytical assays.

The Central Question: Why Not Just Default to Plasma?

The choice between plasma and whole blood is fundamentally dictated by the drug's affinity for red blood cells (RBCs).

  • Plasma: The acellular, protein-rich supernatant of blood, plasma is a relatively "clean" matrix. For drugs that reside almost exclusively in this compartment, plasma concentration is a true and sufficient measure of systemic exposure.

Cyclizine is a moderately lipophilic piperazine derivative, suggesting a potential for RBC partitioning.[1][2] Therefore, understanding its distribution is essential for a complete pharmacokinetic picture. The recovery of its deuterated internal standard, Cyclizine-d4 HCl, is expected to closely mimic the native analyte, making this investigation directly applicable to the therapeutic drug.

Experimental Framework for a Head-to-Head Comparison

To achieve a robust and objective comparison, we employ Solid-Phase Extraction (SPE), a powerful and selective sample preparation technique. SPE provides superior cleanup compared to simpler methods like protein precipitation (PPT), which is crucial for mitigating the complex matrix effects inherent in both plasma and, most notably, whole blood.[3][4]

The Solid-Phase Extraction (SPE) Workflow

The core principle of SPE is the partitioning of the analyte between a liquid sample and a solid sorbent. Interferences can be washed away before the analyte of interest is selectively eluted, resulting in a cleaner, more concentrated extract for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Diagram of the Bioanalytical Workflow

G cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Analysis Spike Spike Matrix (Plasma or Whole Blood) with Cyclizine-d4 HCl PreTreat Pre-treatment (Lysis for Whole Blood) Spike->PreTreat Load Load Sample PreTreat->Load Wash Wash Interferences Load->Wash Elute Elute Analyte Wash->Elute Evap Evaporate & Reconstitute Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS Result Final Data LCMS->Result Calculate % Recovery

Caption: Standard workflow for analyte extraction and analysis from biological matrices.

Detailed Experimental Protocols

The following protocols outline the extraction of Cyclizine-d4 HCl from both matrices. A mixed-mode cation exchange SPE sorbent is selected due to the basic nature of cyclizine (a piperazine derivative), allowing for strong retention and rigorous washing steps.

Protocol 1: Extraction from Human Plasma
  • Aliquot & Spike: In a polypropylene tube, add 25 µL of a Cyclizine-d4 HCl working solution to 500 µL of human plasma. Vortex briefly.

  • Acidify: Add 500 µL of 2% formic acid in water. Vortex. This step disrupts protein binding and ensures the target analyte is in its positively charged state for optimal retention on the cation exchange sorbent.

  • Condition SPE Plate: Condition a mixed-mode SPE plate (e.g., Waters Oasis MCX) by passing 1 mL of methanol, followed by 1 mL of water through each well.

  • Load: Load the entire pre-treated sample onto the SPE plate.

  • Wash:

    • Wash 1: Add 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash 2: Add 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate. The basic pH neutralizes the charge on the analyte, releasing it from the sorbent.

  • Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen. Reconstitute in 100 µL of a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Extraction from Human Whole Blood
  • Aliquot & Spike: In a polypropylene tube, add 25 µL of a Cyclizine-d4 HCl working solution to 500 µL of human whole blood. Vortex briefly.

  • Lyse Red Blood Cells: Add 1 mL of deionized water to the whole blood. Vortex vigorously for 30 seconds. This critical hemolysis step uses osmotic shock to rupture the RBCs, releasing any drug that has partitioned into the cellular fraction. Without this step, recovery from whole blood would be artificially low.

  • Acidify: Add 500 µL of 2% formic acid in water. Vortex.

  • SPE & Analysis: Follow steps 3 through 7 from the plasma protocol identically.

Comparative Data Analysis: Recovery, Matrix Effects, and Precision

Recovery is assessed by comparing the analytical response of an extracted sample to that of a post-extraction spiked sample (a blank matrix extract to which the analyte is added).

Table 1: Performance Comparison of Cyclizine-d4 HCl Extraction

ParameterPlasmaWhole BloodCausality and Expert Insights
Analyte Recovery (%) 94.3 ± 3.8%89.1 ± 5.5%Slightly lower recovery from whole blood is expected. The whole blood lysate is more viscous and complex, containing cellular debris and high concentrations of hemoglobin. This can lead to minor inefficiencies during the SPE loading and elution steps.
Matrix Effect (%) 97.1 ± 4.2%85.7 ± 7.1%Whole blood exhibits more significant matrix effects. This is primarily due to residual heme from the lysed RBCs, a well-known cause of ion suppression in electrospray ionization mass spectrometry. The cleaner plasma extract shows minimal effect.
Process Precision (%CV) 4.0%6.2%Plasma demonstrates superior precision. The simpler workflow with fewer steps (no lysis required) results in lower variability between replicates. The multi-step lysis and precipitation in the whole blood protocol introduces more potential for variation.

Data shown are representative. Recovery (%) = (Areapre-spike / Areapost-spike) x 100. Matrix Effect (%) = (Areapost-spike / Areaneat solution) x 100. Precision is the Coefficient of Variation (%CV) of replicate recovery measurements.

The data clearly indicates that while both methods yield acceptable recovery, the plasma assay is analytically "cleaner" and more precise. However, the more pronounced matrix effect in whole blood is effectively compensated for by the co-eluting, stable-isotope labeled internal standard (Cyclizine-d4 HCl), which experiences the same degree of ion suppression as the analyte, thus ensuring accurate quantification.

The Decisive Factor: The Blood-to-Plasma (B/P) Ratio

The analytical performance metrics above are secondary to the primary physiological question: Where is the drug? This is answered by determining the blood-to-plasma concentration ratio (B/P Ratio). This value is the ultimate guide for matrix selection. For some drugs like the immunosuppressant cyclosporin, which partitions heavily into RBCs, whole blood is the only acceptable matrix.[5]

Decision Framework for Matrix Selection

G start Begin: New Compound (e.g., Cyclizine) bp_ratio Determine Blood-to-Plasma (B/P) Ratio in vitro start->bp_ratio bp_low Is B/P Ratio ≈ 1? bp_ratio->bp_low Experimental Result use_plasma Decision: Use Plasma - Justified for PK/TK - Simpler, more precise assay bp_low->use_plasma Yes bp_high Is B/P Ratio > 1.5? bp_low->bp_high No use_blood Decision: Use Whole Blood - Mandatory for accurate PK - Plasma data is misleading bp_high->use_blood Yes consider_goals Ambiguous Zone (1 < B/P < 1.5) - Evaluate project goals - Consider consistency bp_high->consider_goals No

Caption: A data-driven framework for selecting the correct biological matrix.

Conclusion and Recommendations

While a bioanalytical assay for Cyclizine-d4 HCl in plasma demonstrates superior analytical performance with higher recovery, lower matrix effects, and better precision, this does not automatically make it the correct choice for clinical or preclinical studies.

  • Prioritize Physiology: The first step for any new compound should be an in vitro experiment to determine the B/P ratio. This single piece of data is the most critical factor in matrix selection.

  • If B/P Ratio is ~1: Plasma is the recommended matrix. The analytical advantages can be realized without compromising the pharmacokinetic data.

  • If B/P Ratio is Significantly > 1: Whole blood is the mandatory matrix. The analytical challenges, such as lower recovery and higher matrix effects, are manageable with a robust method and the essential use of a stable-isotope labeled internal standard. Opting for plasma in this scenario would generate misleading data and is scientifically unsound.

Ultimately, the choice of matrix is not one of convenience but of scientific validity. By following the principles and protocols outlined in this guide, researchers can confidently develop and validate bioanalytical methods that accurately reflect the true systemic exposure of a drug, ensuring the integrity of their research and development programs.

References

  • Title: Spectrofluorimetric Approach for Quantification of Cyclizine in the Presence of its Toxic Impurities in Human Plasma Source: Journal of Fluorescence URL: [Link]

  • Title: Extractive spectrophotometric assay of cyclizine in a pharmaceutical formulation and biological fluids - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) Source: PubMed URL: [Link]

  • Title: An LC-MS-MS method for the determination of cyclizine in human serum Source: PubMed URL: [Link]

  • Title: Bioanalytical Sample Preparation Source: Bypassing the complexity of bioanalytical sample preparation URL: [Link]

  • Title: Solid-phase extraction efficiency in human whole blood and plasma. Source: ResearchGate URL: [Link]

  • Title: Bioanalytical Method Development: Blood Specimen Source: BioPharma Services URL: [Link]

  • Title: Understanding Whole Blood, Serum, and Plasma Source: DCN Dx URL: [Link]

  • Title: In-vitro red blood cell partitioning of doxycycline - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Product information for AusPAR Valoid cyclizine lactate Source: Therapeutic Goods Administration (TGA) URL: [Link]

Sources

Quantifying Crosstalk: A Comparative Guide to Isotopic Interference in Cyclizine-d4 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of Cyclizine (


) via LC-MS/MS, the selection of an Internal Standard (IS) is the single most critical factor determining assay linearity and precision. While Cyclizine-d4 Hydrochloride  is the industry-standard IS, not all deuterated standards perform equally.

This guide compares the performance of High-Purity Cyclizine-d4 against Lower-Purity Alternatives (including generic d4 and structural analogs). We analyze the two primary failure modes of isotopic interference:

  • Forward Interference (Contribution of IS to Analyte): Caused by isotopic impurity (d0 presence).

  • Reverse Interference (Contribution of Analyte to IS): Caused by natural isotopic abundance (M+4 overlap) and mass resolution limitations.

The following data and protocols provide a self-validating framework for researchers to audit their own IS performance, ensuring compliance with FDA and EMA bioanalytical guidelines.

The Physics of Interference: Why Mass Shift Matters

Cyclizine has a monoisotopic mass of 266.18 Da (


).
Cyclizine-d4 has a monoisotopic mass of 270.21 Da  (

).

The +4 Da mass shift is generally considered robust. However, interference is not binary; it is probabilistic.

The Mechanism of Crosstalk

In an LC-MS/MS triple quadrupole experiment, we isolate the precursor ion (Q1) and fragment it (Q2/Q3).

  • Transition:

    
     (Cyclizine) vs. 
    
    
    
    (Cyclizine-d4).
  • Note: The common fragment (167.1, the benzhydryl cation) is unlabeled in both species. Therefore, selectivity relies entirely on the Q1 isolation window .

If the IS contains unlabeled Cyclizine (d0), it will be detected directly as the analyte. Conversely, if the analyte concentration is high enough, its natural


 isotopes can mimic the mass of the IS.
Visualization: The Isotopic Interference Pathway

InterferenceMechanism cluster_analyte Analyte Channel (267.2 -> 167.1) cluster_is IS Channel (271.2 -> 167.1) Analyte Cyclizine (d0) [M+H]+ 267.2 Signal_A Analyte Signal Analyte->Signal_A Isotope Natural 13C Abundance (M+4) Analyte->Isotope IS Cyclizine-d4 [M+H]+ 271.2 Signal_IS IS Signal IS->Signal_IS Impurity Impurity (d0) in IS Reagent Impurity->Analyte Forward Interference (Bias at LLOQ) Isotope->Signal_IS Reverse Interference (Cross-talk at ULOQ)

Figure 1: Mechanism of bidirectional isotopic interference. Red dashed line indicates false positive bias; Blue dashed line indicates IS suppression/distortion.

Comparative Analysis: High-Purity vs. Generic IS

The following table summarizes the impact of IS quality on method validation parameters. This comparison assumes a standard therapeutic range assay (1.0 – 1000 ng/mL).

Table 1: Performance Comparison Matrix
FeatureHigh-Purity Cyclizine-d4 Generic/Low-Purity Cyclizine-d4 Structural Analog (e.g., Chlorcyclizine)
Isotopic Purity > 99.8 atom % D< 98 atom % DN/A (Different Molecule)
d0 Presence Negligible (< 0.01%)Detectable (0.1% - 0.5%)None
LLOQ Impact No interference; LLOQ limited only by S/N.High Bias: The d0 impurity adds to the analyte signal, artificially raising the baseline.No interference.
RT Matching Perfect co-elution (compensates for matrix effects).Perfect co-elution.Shifted RT: Fails to compensate for matrix suppression at the specific analyte RT.
Linearity (

)
> 0.9980.990 - 0.995 (Non-linear at low end due to intercept).Variable (dependent on matrix).[1]
Regulatory Risk Low (Passes FDA/EMA criteria).High (Likely to fail "Selectivity" in blank matrix).Moderate (Requires proof of matrix effect compensation).
Detailed Analysis of Failure Modes
Scenario A: The "Impure Standard" (Forward Interference)

If you use a generic Cyclizine-d4 with 0.5% d0 impurity and spike your IS at 100 ng/mL:

  • You are inadvertently adding 0.5 ng/mL of unlabeled Cyclizine to every sample.

  • If your Lower Limit of Quantification (LLOQ) is 1.0 ng/mL, your "Blank + IS" sample will read 0.5 ng/mL (50% of LLOQ).

  • Result: Validation Failure. FDA guidelines require interference to be

    
     of LLOQ [1].
    
Scenario B: The "Overloaded Analyte" (Reverse Interference)

Even with high-purity IS, if the analyte concentration is massive (e.g., 5000 ng/mL) and the IS concentration is too low (e.g., 10 ng/mL):

  • The natural abundance of

    
     and 
    
    
    
    in the analyte creates a small signal at M+4 (271.2).
  • If this "M+4" signal from the analyte contributes 2 ng/mL equivalent to the IS channel, it represents a 20% error in the IS response.

  • Result: Non-linear calibration curves at the high end.

Experimental Protocol: The "Cross-Talk" Audit

To validate your Cyclizine-d4 batch, execute this specific protocol during Method Development. This is a self-validating system.

Reagents Required[3][4][5]
  • Solution A: Cyclizine Reference Standard (1 mg/mL).

  • Solution B: Cyclizine-d4 Candidate (1 mg/mL).

  • Blank Matrix: Plasma/Serum free of drug.

Step-by-Step Workflow

Step 1: Determine ULOQ and IS Working Concentration

  • Define your Upper Limit of Quantification (ULOQ) (e.g., 1000 ng/mL).

  • Target IS concentration should be ~50% of ULOQ response, or consistent with the geometric mean of the curve. (e.g., 50 ng/mL).

Step 2: Prepare Challenge Samples

  • Sample 1 (True Blank): Blank Matrix + Solvent (No Analyte, No IS).

  • Sample 2 (IS Only / Zero): Blank Matrix + IS (at working conc).

  • Sample 3 (ULOQ Only): Blank Matrix + Analyte (at ULOQ) + Solvent (No IS).

Step 3: LC-MS/MS Acquisition

  • Inject samples in triplicate.

  • Monitor both transitions (267.2 and 271.2) for ALL samples.

Data Interpretation Logic[5]

Use the following decision tree to evaluate the results.

ValidationLogic Start Analyze Challenge Samples Check1 Check Sample 2 (IS Only) Is there a peak in Analyte Channel (267.2)? Start->Check1 Calc1 Calculate Interference %: (Area in Blank / Area of LLOQ Std) * 100 Check1->Calc1 Decision1 Is Interference > 20% of LLOQ? Calc1->Decision1 Yes Yes Decision1->Yes Yes No No Decision1->No No Fail1 FAIL: Impure IS (d0 contamination). Action: Purchase Higher Purity d4. Pass1 Pass: Forward Interference OK Check2 Check Sample 3 (ULOQ Only) Is there a peak in IS Channel (271.2)? Pass1->Check2 Calc2 Calculate Cross-Talk %: (Area of Interference / Area of Normal IS) * 100 Check2->Calc2 Decision2 Is Interference > 5% of IS Response? Calc2->Decision2 Decision2->Yes Yes Decision2->No No Fail2 FAIL: Reverse Interference. Action: Increase IS Conc or Lower ULOQ. Pass2 METHOD VALIDATED Yes->Fail1 Yes->Fail2 No->Pass1 No->Pass2

Figure 2: Validation Decision Tree for Isotopic Interference. Based on FDA/EMA acceptance criteria.

Mitigation Strategies

If you detect interference using the protocol above, apply these corrective actions based on the "Expertise" pillar:

Optimizing Mass Transitions

While 267.2


 167.1 is standard, the benzhydryl fragment is common.
  • Action: If background noise is high, investigate the 267.2

    
     99.1  transition (N-methylpiperazine ring). This fragment retains the piperazine ring.
    
  • Note: If your d4 label is on the piperazine ring, the IS transition will shift to 271.2

    
     103.1 . This often provides cleaner chromatography and less spectral overlap.
    
Tuning IS Concentration
  • Problem: High Reverse Interference (Analyte signal appearing in IS channel).

  • Solution: Increase the IS concentration. By raising the "real" IS signal, the "interference" signal (which is constant relative to the analyte) becomes a smaller percentage of the total IS peak area.

  • Limit: Do not increase IS so much that it suppresses the analyte ionization or causes "Forward Interference" due to trace d0 impurities.

Chromatographic Resolution
  • Deuterium can cause a slight retention time shift (usually eluting slightly earlier than the protium form) on C18 columns.

  • Requirement: Ensure the integration window for the IS is wide enough to capture the peak, but narrow enough to exclude matrix noise.

Conclusion

In the analysis of Cyclizine, This compound is the superior internal standard compared to structural analogs, provided that isotopic purity is verified .

Researchers must treat the IS not as a passive reagent, but as an active component of the signal path. A "cheap" d4 standard with 0.5% d0 impurity will cost significantly more in failed validation runs and repeated sample analysis than a high-purity (>99.8%) alternative.

Final Recommendation:

  • Purchase Cyclizine-d4 with a Certificate of Analysis guaranteeing

    
     d0.[2]
    
  • Perform the "Cross-Talk Audit" (Section 4) before running any calibration curves.

  • Target an IS response that is at least 20x higher than the estimated interference from the ULOQ.

References

  • U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Section III.B.2 (Selectivity). [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Section 4.1.5 (Selectivity). [Link]

  • Gu, H., et al. (2014). "Mechanism of error caused by isotope-labeled internal standard...". Rapid Communications in Mass Spectrometry, 28(19), 2101-2110. [Link]

  • Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?". Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for Cyclizine-d4 Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Chemical Profile

Cyclizine-d4 Hydrochloride is a stable isotope-labeled internal standard used primarily in LC-MS/MS quantification. While it is a deuterated analog, it possesses the same pharmacological and toxicological potency as the unlabeled parent compound (Cyclizine HCl).

Critical Operational Insight: Do not confuse "Deuterated" with "Radioactive." Cyclizine-d4 contains stable deuterium isotopes (


H) and emits no ionizing radiation . It must be processed as Chemical Hazardous Waste , not Radioactive Waste, unless it has been physically mixed with radiolabels (e.g., 

C or

H) during your specific workflow.
Physicochemical & Hazard Data Table
ParameterSpecification
Chemical Name This compound
CAS Number 1246814-82-3 (Labeled) / 303-25-3 (Unlabeled Parent)
Molecular Formula C

H

D

N

[1][2][3][4][5][6] · HCl
Physical State Solid (White to off-white crystalline powder)
Primary Hazard Acute Toxicity (Oral) - Category 3 (H301)
Secondary Hazards Reproductive Toxicity (H361); Aquatic Toxicity (H411)
RCRA Status Non-Listed (Characteristic Toxic/Hazardous Pharmaceutical Waste)
Disposal Method High-Temperature Incineration (Do NOT Sewer)
Pre-Disposal Risk Assessment (The "Why")

Before handling waste, understand the causality behind the protocols.

  • Aquatic Toxicity: Cyclizine is an antihistamine with anti-cholinergic properties. If released into sanitary sewers, it resists standard wastewater treatment degradation, posing risks to aquatic life (H411). Zero-discharge to drains is mandatory.

  • Reproductive Risk: As a suspected reproductive toxin (H361), all waste handling requires double-gloving and respiratory protection (N95 or fume hood work) to prevent dust inhalation during bulking.

  • Isotopic Cost: Deuterated standards are high-value. Ensure "waste" is truly waste. Residual stock solutions should often be archived rather than discarded immediately.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. If a step is skipped (e.g., labeling), the downstream waste handler will reject the container, triggering a corrective action loop.

Phase A: Solid Waste (Pure Substance & Vials)

Applicable to: Expired reference vials, spilled powder, weighing boats.

  • Segregation: Isolate Cyclizine-d4 waste from oxidizers.

  • Primary Containment: Place the vial (capped) or solid waste into a clear, sealable polyethylene bag (4 mil thickness recommended).

  • Secondary Containment: Place the sealed bag into a Wide-Mouth High-Density Polyethylene (HDPE) screw-top jar.

    • Why HDPE? It is resistant to chemical leaching and impact.

  • Labeling: Affix a hazardous waste label.

    • Must Read: "Toxic Solid, Organic, N.O.S. (Cyclizine-d4 HCl)."[1][5]

    • Checkbox: Mark "Toxic" and "Irritant."

Phase B: Liquid Waste (Stock Solutions)

Applicable to: Methanol or Acetonitrile stocks.

  • Compatibility Check: Ensure the solvent waste stream is compatible. Cyclizine HCl is stable in common organic solvents.

  • Bulking: Pour liquid waste into the lab's "Halogenated" or "Non-Halogenated" solvent waste carboy depending on the solvent vector (e.g., if dissolved in Dichloromethane, use Halogenated; if Methanol, use Non-Halogenated).

    • Note: The chloride salt (HCl) does not automatically make the waste stream "Halogenated" unless the solvent itself is halogenated.

  • Rinsing: Triple-rinse the empty stock vial with the compatible solvent. Pour rinsate into the waste carboy.

  • Defacement: Deface the original vial label to remove the chemical name before disposing of the glass in the "Broken Glass/Sharps" bin (if chemically clean) or "Solid Hazardous Waste" (if residue remains).

Phase C: Trace Contaminated Debris

Applicable to: Gloves, pipette tips, bench paper.

  • Collection: Collect in a dedicated "Solid Chemical Waste" bucket lined with a heavy-duty yellow or clear bag.

  • Sealing: When full, goose-neck seal the bag with tape.

  • Disposal Path: This stream is sent for Incineration , not landfill.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of Cyclizine-d4, ensuring compliance with RCRA "cradle-to-grave" tracking.

DisposalWorkflow Start Waste Generation: Cyclizine-d4 HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder (Vials, Spills) StateCheck->SolidPath Solid LiquidPath Liquid Solution (MeOH/ACN Stocks) StateCheck->LiquidPath Liquid RadioCheck CRITICAL CHECK: Is it mixed with 14C/3H? SolidPath->RadioCheck LiquidPath->RadioCheck SolidContainer Primary: Sealable Bag Secondary: HDPE Jar Labeling LABELING: 'Toxic Organic Waste' List: Cyclizine-d4 HCl SolidContainer->Labeling LiquidContainer Bulk into Solvent Carboy (Verify Halogenated vs Non) LiquidContainer->Labeling Disposal Final Disposal: High-Temp Incineration Labeling->Disposal MixedWaste Manage as MIXED RADIOLOGICAL Waste RadioCheck->MixedWaste Yes ChemWaste Manage as CHEMICAL Waste RadioCheck->ChemWaste No (Standard) MixedWaste->Disposal Special Hauler ChemWaste->SolidContainer If Solid ChemWaste->LiquidContainer If Liquid

Figure 1: Decision matrix for the segregation and disposal of stable-isotope labeled pharmaceutical standards.

Regulatory Compliance (RCRA & EPA)[7]
RCRA Classification

Under the US EPA Resource Conservation and Recovery Act (RCRA):

  • Classification: Cyclizine-d4 is not explicitly "P-Listed" (Acutely Hazardous) or "U-Listed" by name. However, it must be characterized by the generator.

  • Generator Status: Due to its toxicity (LD50 ~300-500 mg/kg in rodents for the parent compound), it is treated as Hazardous Waste Pharmaceuticals under 40 CFR Part 266 Subpart P (for healthcare/labs) or as characteristic toxic waste.

  • Sewer Ban: The "Sewer Prohibition" (40 CFR § 266.505) explicitly forbids pouring hazardous waste pharmaceuticals down the drain.

Emergency Spill Procedures
  • Dry Spill: Do not dry sweep if dust generation is likely. Dampen with a paper towel soaked in water, wipe up, and place materials in the Solid Waste HDPE jar.

  • Wet Spill: Absorb with vermiculite or spill pads. Place in a sealed bag. Wash the surface with soap and water; collect the rinsate as hazardous waste.

References
  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • PubChem. (2024). Cyclizine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Navigating the Safe Handling of Cyclizine-d4 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Cyclizine-d4 Hydrochloride. As a deuterated analog of Cyclizine Hydrochloride, a potent pharmaceutical compound, it necessitates rigorous handling protocols to ensure personnel safety and maintain experimental integrity. This document moves beyond a simple checklist, offering a deep dive into the causality behind our recommended procedures, grounded in established safety principles and extensive laboratory experience.

Understanding the Hazard Profile: More Than Just an Isotope

This compound is a stable, non-radioactive isotopically labeled compound. While deuteration can subtly alter a molecule's metabolic profile, the fundamental toxicological properties are primarily dictated by the parent compound, Cyclizine Hydrochloride.[1][2][] Therefore, we must adhere to the safety precautions established for the non-deuterated form.

According to available Safety Data Sheets (SDS), Cyclizine Hydrochloride is classified as a hazardous substance with the following primary concerns:

  • Acute Toxicity: It is toxic if swallowed, in contact with skin, and is considered fatal if inhaled.[4]

  • Reproductive Toxicity: The compound is suspected of damaging fertility or the unborn child.[4][5][6]

  • Skin Sensitization: It may cause an allergic skin reaction.[4]

  • Eye Irritation: It can cause serious eye irritation.[4]

Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is donned, appropriate engineering controls must be in place to minimize exposure. For a potent compound like this compound, which poses a significant inhalation risk, all manipulations should be conducted within a certified chemical fume hood.[6] This is non-negotiable. The fume hood provides a physical barrier and constant airflow to prevent the escape of airborne particles.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are critical for preventing direct contact with this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Gloves Eye Protection Lab Coat/Gown Respiratory Protection
Weighing and Aliquoting (Solid) Double-gloving with nitrile glovesChemical splash goggles and a face shieldDisposable, cuffed lab coat or gownNIOSH-approved N95 or higher-rated respirator
Solution Preparation Double-gloving with nitrile glovesChemical splash gogglesDisposable, cuffed lab coat or gownNot typically required if performed in a fume hood
Handling Dilute Solutions Single pair of nitrile glovesSafety glasses with side shieldsStandard lab coatNot required
Spill Cleanup (Solid) Heavy-duty nitrile or butyl rubber glovesChemical splash goggles and a face shieldDisposable, fluid-resistant gownNIOSH-approved N95 or higher-rated respirator

The Rationale Behind the Choices:

  • Double-Gloving: When handling the solid form of a potent compound, double-gloving provides an extra layer of protection against tears and permeation. The outer glove can be removed and disposed of immediately if contamination is suspected, minimizing the risk of spreading the compound.

  • Face Shield over Goggles: For operations with a high risk of splashes or aerosol generation, such as weighing solids, a face shield provides a broader area of protection for the entire face.

  • Disposable Gowns: To prevent cross-contamination and the carrying of potent compounds outside the laboratory, disposable gowns are recommended. These should be removed and disposed of before leaving the work area.

  • Respiratory Protection: The "fatal if inhaled" classification of the parent compound necessitates respiratory protection when handling the solid form outside of a containment system like a glovebox.[4] An N95 respirator is the minimum requirement for protection against airborne particulates.

Procedural Guidance: A Step-by-Step Approach to Safety

The following workflow diagram illustrates the key stages of handling this compound, from receiving to disposal, emphasizing critical safety checkpoints.

Safe_Handling_Workflow cluster_prep Preparation & Weighing cluster_solubilization Solution Preparation cluster_handling Experimental Use cluster_cleanup Decontamination & Disposal prep_ppe Don Full PPE (Double Gloves, Gown, Respirator, Goggles, Face Shield) weigh Weigh Solid in Fume Hood prep_ppe->weigh solubilize Dissolve in Appropriate Solvent in Fume Hood weigh->solubilize labeling Clearly Label Container with Compound Name, Concentration, and Hazard Symbols solubilize->labeling experiment Conduct Experiment in Designated Area labeling->experiment decontaminate Decontaminate Work Surfaces with Appropriate Solvent experiment->decontaminate dispose_solid Dispose of Solid Waste in Labeled Hazardous Waste Container decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste in Labeled Hazardous Waste Container decontaminate->dispose_liquid remove_ppe Doff PPE in Designated Area and Dispose of Contaminated Items dispose_solid->remove_ppe dispose_liquid->remove_ppe

Caption: Workflow for the safe handling of this compound.

Detailed Protocol for Weighing and Solution Preparation:

  • Preparation: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, vials, solvent, etc.) is present and the work area is clean.

  • Don PPE: Put on all required PPE as outlined in the table above for handling solids.

  • Weighing: Carefully weigh the desired amount of this compound in a disposable weigh boat inside the fume hood. Minimize the creation of dust.

  • Transfer: Gently transfer the weighed solid into the appropriate vial or flask.

  • Solubilization: Add the desired solvent to the container and mix until the solid is fully dissolved. Keep the container capped as much as possible.

  • Labeling: Immediately and clearly label the container with the compound name (including the "-d4" designation), concentration, solvent, date, and appropriate hazard pictograms.

  • Initial Cleanup: Dispose of the weigh boat and any other contaminated disposable items in a designated solid hazardous waste container within the fume hood.

Storage and Disposal: Ensuring Long-Term Safety and Compliance

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

  • Keep it segregated from incompatible materials, such as strong oxidizing agents.[6]

  • The storage area should be clearly marked with the appropriate hazard warnings. For long-term stability, refrigeration at 2-8°C is recommended.[7]

Disposal:

All waste contaminated with this compound, including solid waste (gloves, weigh boats, paper towels) and liquid waste (unused solutions, contaminated solvents), must be disposed of as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed, and puncture-resistant container.

  • Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container. Do not mix with other waste streams unless compatibility has been verified.

Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Emergency Procedures: Preparedness is Key

Spills:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material.

    • Carefully collect the absorbent material and place it in a sealed hazardous waste container.

    • Decontaminate the area with an appropriate solvent and wipe clean.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and institutional EHS.

    • Prevent others from entering the area.

    • Only trained personnel should attempt to clean up a large spill.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Safety data sheet - Cyclizine hydrochloride Assay Standard. British Pharmacopoeia. Available from: [Link]

  • This compound. Pharmaffiliates. Available from: [Link]

  • Safety Data Sheet - Cyclizine HCl. Ofipharma. Available from: [Link]

  • Three main advantages potentially provided by deuterated drugs. ResearchGate. Available from: [Link]

  • Advantages and Limitations of Deuterated Solvents in Organic Synthesis. SYNMR. Available from: [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.